Piperine
描述
Bioperine has been used in trials studying the treatment of Multiple Myeloma and Deglutition Disorders.
This compound has been reported in Periconia, Piper khasianum, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
属性
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWOMGUGJBKIW-YPCIICBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021805 | |
| Record name | Piperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper | |
| Record name | Piperine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
498.00 to 499.00 °C. @ 760.00 mm Hg | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000013 [mmHg] | |
| Record name | Piperine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
94-62-2, 7780-20-3 | |
| Record name | Piperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI 3-01439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piperine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71XL721QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Piperine's Multifaceted Assault on Cancer Cells: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperine, the primary alkaloid in black pepper, has emerged as a promising natural compound in oncology research. Its potent anti-cancer properties stem from a multi-pronged attack on the core machinery of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound, offering a valuable resource for researchers and drug development professionals. We delve into the intricate signaling pathways modulated by this compound, its ability to induce programmed cell death and cell cycle arrest, and its capacity to thwart metastasis. Furthermore, this document outlines detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparative analysis. Visualizations of critical signaling pathways are provided to enhance understanding of the complex molecular interactions at play.
Introduction
Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Natural compounds, with their inherent structural diversity and biological activity, represent a significant reservoir for anti-cancer drug discovery. This compound (1-piperoylpiperidine), the bioactive compound responsible for the pungency of black pepper (Piper nigrum), has garnered substantial attention for its pleiotropic pharmacological activities, including its potent anti-cancer effects.[1] Extensive preclinical studies have demonstrated this compound's ability to inhibit the growth of various cancer cell types, both in vitro and in vivo.[1][2] This guide synthesizes the current understanding of this compound's mechanisms of action in cancer cells, providing a technical foundation for further research and development.
Core Mechanisms of Action
This compound's anti-cancer activity is not mediated by a single mechanism but rather by its ability to modulate a network of interconnected cellular processes. These can be broadly categorized into the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all of which are driven by this compound's influence on critical signaling pathways.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. This compound effectively reinstates this crucial process in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
A primary mechanism is the generation of reactive oxygen species (ROS) within cancer cells.[3][5][6] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7][8] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[7][9] This is often accompanied by an altered ratio of the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins, favoring apoptosis.[2] Studies have shown that this compound treatment leads to a dose-dependent increase in apoptotic cells in various cancer lines, including cervical and breast cancer.[7][10]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by a dysregulated cell cycle. This compound has been shown to induce cell cycle arrest at different phases, primarily the G1 and G2/M phases, thereby inhibiting cancer cell division.[3][11]
In the G1 phase, this compound can downregulate the expression of key regulatory proteins like cyclin D1 and cyclin-dependent kinases (CDKs) such as CDK4 and CDK6.[12][13] It can also upregulate the expression of CDK inhibitors like p21 and p27.[14][15] This prevents the cell from transitioning into the S phase, where DNA replication occurs.
In other cancer cell types, this compound induces a G2/M phase arrest.[7][8] This is often associated with the downregulation of cyclin B1 and CDK1, critical components for entry into mitosis.[13][16] The ability of this compound to halt the cell cycle at these crucial checkpoints prevents the propagation of malignant cells.
Inhibition of Metastasis: Preventing Cancer's Spread
The metastatic cascade, the process by which cancer cells spread to distant organs, is the primary cause of cancer-related mortality. This compound exhibits potent anti-metastatic properties by interfering with key steps in this process, including cell migration, invasion, and angiogenesis.
A crucial mechanism is the inhibition of the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[2][17] this compound has been shown to reverse EMT by modulating the expression of EMT markers.[18]
Furthermore, this compound downregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[4][19][20] These enzymes are responsible for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By inhibiting MMPs, this compound effectively creates a barrier to invasion.
Bioavailability Enhancement: A Synergistic Partner in Chemotherapy
Beyond its direct anti-cancer effects, this compound is a well-documented bioenhancer.[3][21] It can inhibit the activity of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and the drug efflux pump P-glycoprotein (P-gp).[3] This inhibition leads to increased plasma concentrations and enhanced efficacy of co-administered chemotherapeutic drugs, potentially allowing for lower doses and reduced side effects.[21]
Modulation of Key Signaling Pathways
This compound's diverse anti-cancer effects are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby downregulating its activity and that of its downstream effector, mTOR.[9][15] This inhibition contributes to the induction of apoptosis and autophagy.[9]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be cell-type dependent. In some cancers, this compound inhibits the phosphorylation of ERK, a key promoter of cell proliferation.[7] In others, it can activate the stress-activated JNK and p38 pathways, which can lead to apoptosis.[2]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes, including those involved in cell survival and metastasis.[9][18][22]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is another transcription factor that is frequently overactive in cancer, driving inflammation, cell survival, and proliferation. This compound can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[5][9][17] This leads to the downregulation of NF-κB target genes, contributing to this compound's anti-inflammatory and pro-apoptotic effects.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key signaling molecule, and reducing its nuclear translocation.[2][3][19] This leads to the downregulation of Wnt target genes involved in cell proliferation and stemness.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Breast Cancer | MCF-7 | 15 | 48 |
| Breast Cancer | 4T1 | 105 ± 1.08 | 48 |
| Breast Cancer | 4T1 | 78.52 ± 1.06 | 72 |
| Cholangiocarcinoma | KKU-100 | 539.47 ± 131.66 | 24 |
| Cholangiocarcinoma | KKU-100 | 103.93 ± 16.99 | 48 |
| Cholangiocarcinoma | KKU-100 | 37.50 ± 3.42 | 72 |
| Cholangiocarcinoma | KKU-M452 | 149.07 ± 34.52 | 24 |
| Cholangiocarcinoma | KKU-M452 | 67.58 ± 8.83 | 48 |
| Cholangiocarcinoma | KKU-M452 | 45.46 ± 13.13 | 72 |
| Ovarian Cancer | A2780 | 8, 16, 20 (dose-dependent apoptosis) | Not Specified |
| Prostate Cancer | PC-3 | 15 (reduced viability by 50%) | Not Specified |
| Colon Cancer | HCT 116 | >100 | Not Specified |
| Leukemia | CCRF-CEM | >100 | Not Specified |
| Colon Cancer (P-gp overexpressing) | Caco-2 | >100 | Not Specified |
| Leukemia (P-gp overexpressing) | CEM/ADR 5000 | >100 | Not Specified |
Data compiled from multiple sources.[2][10][11][19][23]
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | % of Cells |
| MCF-7 | 15 (IC50) | Apoptosis | 58.3% |
| KKU-100 | 50 | Late Apoptosis | 12.60 ± 0.75% |
| KKU-100 | 100 | Late Apoptosis | 12.50 ± 1.74% |
| KKU-M452 | 50 | Late Apoptosis | 28.17 ± 1.56% |
| KKU-M452 | 100 | Late Apoptosis | 35.23 ± 1.40% |
| KKU-M452 | 250 | Late Apoptosis | 45.23 ± 2.61% |
| HeLa | 50 | G2/M Arrest | 13.02% |
| HeLa | 100 | G2/M Arrest | 18.38% |
| 4T1 | 140 | G2/M Arrest | Significant Increase |
| 4T1 | 280 | G2/M Arrest | Significant Increase |
Data compiled from multiple sources.[8][10][16][23]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[24]
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing for the formation of formazan crystals.[24]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cancer cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]
-
Incubate the cells in the dark at room temperature for 10-15 minutes.[12]
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound as required.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).[23]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.[23]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, etc.)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Migration and Invasion Assays
Wound Healing Assay (for Migration):
Materials:
-
Cancer cells
-
6-well or 24-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.[23]
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).[8][25]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay:
Materials:
-
Transwell inserts with a porous membrane (typically 8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with serum as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.
-
Seed this compound-treated cells in the upper chamber of the Transwell insert in serum-free medium.[23]
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[23]
-
Incubate for a specified period (e.g., 24-48 hours).
-
Remove the non-invading/migrating cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded/migrated to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound in cancer cells.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound-induced cell cycle arrest at G1 and G2/M phases.
Caption: Inhibition of metastasis by this compound.
Caption: Overview of key signaling pathways inhibited by this compound.
Conclusion and Future Directions
This compound exhibits remarkable potential as an anti-cancer agent due to its ability to simultaneously target multiple facets of cancer cell biology. Its capacity to induce apoptosis, halt the cell cycle, and inhibit metastasis, all while modulating key oncogenic signaling pathways, underscores its significance in cancer research. Moreover, its role as a bioenhancer opens up possibilities for synergistic combination therapies with conventional chemotherapeutic drugs.
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in in vivo models for a broader range of cancers. The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound could also significantly advance its clinical translation. Continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for its potential integration into future cancer treatment paradigms.
References
- 1. MTT assay [bio-protocol.org]
- 2. This compound suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Chemoprevention and this compound: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by this compound in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Promise of this compound in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humangeneticsgenomics.ir [humangeneticsgenomics.ir]
- 11. Capsaicin and this compound Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin [mdpi.com]
- 12. The Synergistic Combination of Cisplatin and this compound Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound blocks interleukin-2-driven cell cycle progression in CTLL-2 T lymphocytes by inhibiting multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and Celecoxib synergistically inhibit colon cancer cell proliferation via modulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits colorectal cancer migration and invasion by regulating STAT3/Snail-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Hidden Power of Black Pepper: Exploring this compound’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ijper.org [ijper.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Piperine as a Bioenhancer for Nutrient Absorption: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperine, the primary bioactive compound in black pepper (Piper nigrum), has garnered significant scientific attention for its potent bioenhancing properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound enhances the absorption of a wide array of nutrients and drugs. It delves into the core molecular interactions, summarizing key quantitative data from pivotal in vitro and in vivo studies. Detailed experimental protocols for foundational research in this area are provided, alongside visual representations of the critical signaling pathways and experimental workflows, to offer a complete resource for professionals in the fields of research, science, and drug development.
Introduction
The oral bioavailability of many therapeutic agents and vital nutrients is often limited by poor absorption and extensive first-pass metabolism. A bioenhancer is a substance that, when co-administered with a drug or nutrient, improves its bioavailability. This compound has emerged as a leading natural bioenhancer, demonstrating a remarkable ability to increase the systemic availability of various compounds, from curcumin to pharmaceuticals. This guide will explore the multifaceted mechanisms of this compound's action and provide practical, technical information for its study and application.
Mechanisms of Bioenhancement
This compound's bioenhancing effects are attributed to several key mechanisms of action, primarily centered around its influence on drug metabolism and transport.
Inhibition of Metabolic Enzymes
This compound is a potent inhibitor of several drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferases (UGTs).
-
CYP3A4 Inhibition: CYP3A4, predominantly found in the liver and intestines, is a crucial enzyme responsible for the metabolism of a vast number of drugs.[1][2] By inhibiting CYP3A4, this compound reduces the rate of metabolic degradation of co-administered substances, allowing a greater amount of the active compound to enter systemic circulation.[1][2]
-
Inhibition of Glucuronidation: Glucuronidation is a major phase II metabolic pathway that conjugates hydrophobic molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion. This compound has been shown to inhibit UGTs, thereby slowing the clearance of various compounds and prolonging their plasma half-life.
Modulation of Drug Transporters
This compound also influences the activity of drug transporters, particularly the efflux transporter P-glycoprotein (P-gp).
-
P-glycoprotein (P-gp) Inhibition: P-gp is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestinal epithelium. It actively transports a wide range of substrates out of cells, limiting their absorption. This compound inhibits the function of P-gp, leading to increased intracellular concentrations and enhanced absorption of P-gp substrates.[1][2]
Thermogenesis and Increased Blood Flow
This compound has been shown to induce thermogenesis, the process of heat production in organisms. This metabolic effect can lead to increased blood flow to the gastrointestinal tract, potentially enhancing the absorption of nutrients and drugs.
Other Mechanisms
Other proposed mechanisms for this compound's bioenhancing activity include the stimulation of amino acid transporters in the intestinal lining and alterations in the permeability of the intestinal cell membrane.
Quantitative Data on Bioavailability Enhancement
The co-administration of this compound has been shown to significantly increase the bioavailability of numerous compounds. The following tables summarize key quantitative findings from notable studies.
| Compound | Study Type | This compound Dose | Compound Dose | Increase in Bioavailability (AUC) | Reference |
| Curcumin | Human | 20 mg | 2 g | 2000% | [3][4] |
| Curcumin | Rat | 20 mg/kg | 2 g/kg | 154% | [3][4] |
| Resveratrol | Human | 5 mg | 2.5 g | ~64% (AUC) | [5] |
| Resveratrol | Human | 25 mg | 2.5 g | ~-11% (AUC) | [5] |
Table 1: Effect of this compound on the Bioavailability of Curcumin and Resveratrol
| Parameter | Digoxin | Cyclosporine A | Reference |
| IC50 (µM) | 15.5 | 74.1 | [1][2] |
Table 2: In Vitro Inhibition of P-glycoprotein Mediated Transport by this compound in Caco-2 Cells
| Parameter | Verapamil Metabolite (D-617) | Verapamil Metabolite (Norverapamil) | Reference |
| Ki (µM) - Liver 1 | 36 ± 8 | 44 ± 10 | [1][2] |
| Ki (µM) - Liver 2 | 49 ± 6 | 77 ± 10 | [1][2] |
Table 3: In Vitro Inhibition of CYP3A4-Mediated Verapamil Metabolism by this compound in Human Liver Microsomes
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioenhancing effects of this compound.
In Vitro P-glycoprotein Inhibition Assay using Caco-2 Cells
This protocol is based on the methodology described by Bhardwaj et al. (2002).[1][2]
Objective: To determine the inhibitory effect of this compound on P-gp mediated transport of a substrate (e.g., digoxin, cyclosporine A) across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
P-gp substrate (e.g., [³H]digoxin, cyclosporine A)
-
This compound
-
Scintillation counter or appropriate analytical instrument for substrate quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the P-gp substrate to the apical (A) or basolateral (B) chamber. c. To assess inhibition, pre-incubate the monolayers with this compound at various concentrations for 30 minutes before adding the substrate. d. At designated time points, collect samples from the receiver chamber (basolateral for A to B transport, apical for B to A transport).
-
Quantification: Analyze the concentration of the substrate in the collected samples using a scintillation counter (for radiolabeled substrates) or other appropriate analytical methods (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). Determine the IC₅₀ value of this compound for the inhibition of P-gp mediated transport.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is based on the methodology described by Bhardwaj et al. (2002).[1][2]
Objective: To determine the inhibitory effect of this compound on the metabolic activity of CYP3A4 using a probe substrate (e.g., verapamil).
Materials:
-
Human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., verapamil)
-
This compound
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, potassium phosphate buffer, and the CYP3A4 substrate in a microcentrifuge tube.
-
Inhibitor Addition: Add this compound at various concentrations to the incubation mixtures. Include a control group without this compound.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the formation of the substrate's metabolites (e.g., D-617 and norverapamil for verapamil) using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of this compound. Calculate the IC₅₀ and Ki values for CYP3A4 inhibition by this compound.
In Vivo Bioavailability Study in Rats
This protocol is based on the methodology described by Shoba et al. (1998).[3][4]
Objective: To evaluate the effect of this compound on the oral bioavailability of a co-administered compound (e.g., curcumin) in a rat model.
Materials:
-
Wistar rats (or other appropriate strain)
-
Test compound (e.g., curcumin)
-
This compound
-
Vehicle for oral administration (e.g., water, carboxymethylcellulose suspension)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
HPLC or LC-MS/MS system for compound quantification in plasma
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: a. Divide the rats into two groups: a control group receiving the test compound alone and a treatment group receiving the test compound co-administered with this compound. b. Administer the compounds orally via gavage. In the study by Shoba et al., rats were given curcumin (2 g/kg) with or without this compound (20 mg/kg).[3][4]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the test compound from the plasma samples and quantify its concentration using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
Bioavailability Calculation: Compare the AUC values between the control and treatment groups to determine the percentage increase in bioavailability.
Human Clinical Trial for Bioavailability Assessment
This protocol is a general outline based on studies like the one conducted by Shoba et al. (1998).[3][4] All human trials must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).
Objective: To assess the effect of this compound on the oral bioavailability of a co-administered compound in healthy human volunteers.
Study Design:
-
Randomized, crossover, or parallel-group design.
-
Single-dose or multiple-dose administration.
Participants:
-
Healthy adult volunteers.
-
Inclusion and exclusion criteria should be clearly defined.
Procedure:
-
Informed Consent: Obtain written informed consent from all participants.
-
Dosing: a. Participants receive the test compound with or without this compound. In the Shoba et al. study, participants received 2 g of curcumin with or without 20 mg of this compound.[3][4] b. A washout period is required between treatments in a crossover design.
-
Blood Sampling: Collect venous blood samples at scheduled time points before and after drug administration.
-
Plasma/Serum Analysis: Process the blood samples to obtain plasma or serum and analyze the concentration of the test compound using a validated analytical method (e.g., HPLC, LC-MS/MS).
-
Pharmacokinetic and Statistical Analysis: a. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax). b. Perform statistical analysis to compare the pharmacokinetic parameters between the treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. [PDF] this compound, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 2. This compound, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Influence of this compound on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]
- 4. Influence of this compound on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Dose-Ranging, Pilot Trial of this compound with Resveratrol on the Effects on Serum Levels of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
investigating the antioxidant properties of piperine isomers
An In-depth Technical Guide to the Antioxidant Properties of Piperine Isomers
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant scientific interest for its diverse pharmacological activities. Beyond its traditional use as a spice and bioavailability enhancer, this compound exhibits notable antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound naturally exists as a mixture of four geometric isomers: this compound (trans-trans isomer), isothis compound (cis-trans isomer), chavicine (cis-cis isomer), and isochavicine (trans-cis isomer).[1][3][4] The conversion between these isomers can be induced by light, particularly UV light.[1][5]
While this compound is the most abundant and studied isomer, emerging research indicates that its geometric counterparts also possess significant biological activities, including antioxidant effects.[1][6] Understanding the antioxidant capacity of each isomer, their mechanisms of action, and their structure-activity relationships is crucial for harnessing their full therapeutic potential in the prevention and management of diseases rooted in oxidative stress.
This technical guide provides a comprehensive overview of the antioxidant properties of this compound isomers, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways.
Quantitative Antioxidant Activity
The antioxidant potential of this compound and its isomers has been evaluated using various in vitro assays. The data reveals differences in activity based on the specific isomer and the assay method employed. While data on isomers other than this compound is limited, existing studies provide valuable insights.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Compound | IC50 / Activity Value | Source(s) |
|---|---|---|---|
| ABTS Radical Scavenging | This compound | IC50: 4.35 ± 0.004 mg/mL (15.25 mM) | [7][8] |
| This compound | No significant clearance observed | [9] | |
| FRAP (Ferric Reducing Antioxidant Power) | This compound | 10.53 ± 0.06 µmol TE/g | [7] |
| This compound | Concentration-dependent reducing activity | [10] | |
| DPPH Radical Scavenging | This compound | No significant activity observed | [7] |
| This compound | Concentration-dependent scavenging activity | [10] | |
| Superoxide Radical Scavenging | This compound | IC50: 1.82 mM | [11][12][13] |
| Lipid Peroxidation Inhibition | This compound | IC50: 1.23 mM | [11][12][13] |
| Hydroxyl Radical Scavenging | This compound | Scavenger at low concentrations | [12][13] |
| Cellular Antioxidant Activity (CAA) | this compound Complex (CAIC) | ~3.2-fold higher than free this compound |[14][15] |
Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. TE = Trolox Equivalents. CAIC = Cycloamylose Inclusion Complex.
Table 2: Antioxidant Activity of this compound Isomers and Related Compounds
| Assay | Compound(s) | Observation | Source(s) |
|---|---|---|---|
| In Vivo Antioxidant (CCl4-induced hepatotoxicity) | cis-piperine and trans-piperine | Significantly elevated levels of antioxidant enzymes (SOD, GPx, GSH). | [6] |
| Various In Vitro Assays | Chavicine | Suggested to have significant antioxidant potential, possibly greater than this compound. | [16] |
| DPPH, Reducing Power, β-carotene-linoleic acid, Phosphomolybdate | Piperic Acid | Highest antioxidant power compared to this compound and various solvent extracts. |[17] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of antioxidant activities. The following sections describe the protocols for key assays used to evaluate this compound isomers.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Stock Solution: An aqueous solution of ABTS is reacted with potassium persulfate (K2S2O8) and kept in the dark for 12-16 hours to generate the ABTS•+ radical.[9]
-
Preparation of Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (±0.02) at 734 nm.[18]
-
Reaction: A small volume of the test sample (this compound isomer solution) is added to a defined volume of the ABTS•+ working solution.[9]
-
Incubation: The mixture is incubated at room temperature in the dark for a specified time (e.g., 6-30 minutes).[8][9]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 734 nm.[9][18]
-
Calculation: The percentage inhibition of the ABTS•+ radical is calculated relative to a control (without the antioxidant). The IC50 value is determined from a dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form by antioxidants.
-
Preparation of FRAP Reagent: The reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl3·6H2O (20 mM). The mixture is warmed to 37°C before use.[19]
-
Reaction: The test sample is added to the FRAP reagent and incubated in the dark at 37°C for 30 minutes.[8][19]
-
Measurement: The absorbance of the resulting blue solution is measured at 593 nm.[19]
-
Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant, typically Trolox or FeSO4. Results are expressed as Trolox Equivalents (TE) or Ferrous Sulfate Equivalents.[7][19]
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[20][21]
-
Cell Culture: Human cells, such as Caco-2 or HepG2, are seeded in a 96-well microplate and cultured until confluent.[14][20]
-
Treatment: The cell culture medium is removed, and the cells are washed. Cells are then incubated with the test compound (e.g., this compound) for a period (e.g., 1-24 hours) to allow for cellular uptake.[14][22]
-
Probe Addition: Cells are washed again and then treated with a probe solution, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent and diffuses into the cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[14][21]
-
Oxidant Induction: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH), is added to the wells. The radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][20][21]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~535 nm).[22]
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A lower fluorescence intensity in treated cells compared to control cells indicates antioxidant activity.[14][20]
Molecular Signaling Pathways
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response and inflammatory processes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
This compound has been shown to be a potent activator of the Nrf2 pathway.[23][24][25] It can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[26][27] These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration (e.g., GST, GPx), as well as superoxide dismutase (SOD) and catalase (CAT).[23][27] This activation of the Nrf2 cascade is a critical mechanism underlying the protective effects of this compound against oxidative stress.[23]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including those related to oxidative stress, inflammation, and apoptosis. The major MAPK subfamilies include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.
This compound's interaction with MAPK signaling is complex and context-dependent. In some cancer cell lines, this compound induces the production of reactive oxygen species (ROS), which in turn modulates MAPK pathways to promote apoptosis.[28][29][30] Specifically, it has been shown to activate p38 and ERK while inhibiting JNK.[29][30] Conversely, in the context of inflammation, green pepper extracts containing this compound have been found to suppress the lipopolysaccharide (LPS)-induced phosphorylation of JNK, p38, and ERK, thereby reducing the inflammatory response.[31] This dual regulatory capacity highlights this compound's potential to selectively target cellular pathways based on the physiological state of the cell.
Caption: Modulation of MAPK signaling by this compound in cancer cells.
Visualizations: Workflows and Relationships
Isomeric Relationships
This compound and its isomers share the same chemical formula but differ in the geometric arrangement around their carbon-carbon double bonds.
Caption: Geometric isomers of this compound and their interconversion.
General Workflow for DPPH Assay
The DPPH assay is a common and straightforward method for assessing radical scavenging activity.
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Structure-Activity Relationship (SAR)
The antioxidant activity of this compound and its derivatives is closely linked to their chemical structure.
-
Phenolic Hydroxyl Groups: The introduction of phenolic hydroxyl groups into the this compound structure has been shown to dramatically increase antioxidant activity, as measured by DPPH and ABTS assays.[32][33] This is a classic feature of many potent antioxidants, as the hydroxyl group can readily donate a hydrogen atom to neutralize free radicals.
-
Amide Moiety: The hydrolysis of the amide bond in this compound yields piperic acid and piperidine. Studies have shown that piperic acid possesses significantly higher antioxidant activity than this compound itself.[17] This suggests that the piperidine ring may not be essential for the radical scavenging activity and that a free carboxylic acid group might enhance it.
-
Geometric Isomerism: While direct comparative studies are scarce, evidence suggests that both cis and trans isomers possess antioxidant capabilities.[1][6] Chavicine (cis-cis isomer) has been identified as a major contributor to the antioxidant profile of certain pepper extracts, indicating it is a potent antioxidant.[16] The specific geometry of the conjugated double bond system likely influences the molecule's ability to stabilize and delocalize electrons after radical quenching, thus affecting its antioxidant efficiency.
Conclusion
This compound and its geometric isomers—isothis compound, chavicine, and isochavicine—are promising natural compounds with significant antioxidant properties. Their mechanism of action is multifaceted, involving direct scavenging of free radicals and the modulation of critical cellular defense pathways, most notably the Nrf2/ARE signaling cascade. Quantitative data indicates that this compound is effective in various antioxidant assays, and preliminary evidence suggests its isomers and derivatives, such as piperic acid and hydroxylated analogues, may exhibit even greater potency.
For researchers and professionals in drug development, the this compound scaffold represents a valuable template for designing novel antioxidant agents. Future investigations should focus on the direct comparative analysis of all four isomers in a comprehensive panel of antioxidant assays, including more biologically relevant cellular models. Elucidating the precise structure-activity relationships will be key to optimizing their efficacy for therapeutic applications in oxidative stress-related pathologies.
References
- 1. Molecular and pharmacological aspects of this compound as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Stability, bioavailability, and cellular antioxidant activity of this compound complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Black Pepper (Piper nigrum) Alleviates Oxidative Stress, Exerts Potential Anti-Glycation and Anti-AChE Activity: A Multitargeting Neuroprotective Agent against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. wjpsonline.com [wjpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound inhibits AML-12 hepatocyte EMT and LX-2 HSC activation and alleviates mouse liver fibrosis provoked by CCl4: roles in the activation of the Nrf2 cascade and subsequent suppression of the TGF-β1/Smad axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 26. RETRACTED: this compound Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RETRACTED: this compound Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. preprints.org [preprints.org]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Exploring the Antimicrobial Frontier: A Technical Guide to the Activity of Piperine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products have historically been a rich source of bioactive compounds, and piperine, the primary alkaloid from Piper nigrum (black pepper), has emerged as a promising scaffold for the development of new antimicrobial agents. This compound and its synthetic derivatives have demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. This technical guide provides an in-depth overview of the antimicrobial properties of this compound derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound and its derivatives is multifaceted, involving various mechanisms that disrupt essential cellular processes in microorganisms.
One of the most well-documented mechanisms is the inhibition of efflux pumps .[1][2][3] Efflux pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances, contributing significantly to multidrug resistance. This compound has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby potentiating the activity of antibiotics like ciprofloxacin.[2][3] This inhibition leads to an increased intracellular concentration of the antimicrobial agent, restoring its efficacy against resistant strains.
Another key mechanism is the disruption of cell membrane integrity . This compound and its derivatives can interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4][5] This disruption of the membrane potential ultimately results in cell death.
Furthermore, this compound has been observed to interfere with bacterial biofilm formation .[6] Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. By inhibiting biofilm formation, this compound derivatives can render bacteria more susceptible to conventional antimicrobial treatments.
Recent studies have also suggested that this compound can modulate host immune responses by inhibiting signaling pathways such as NF-κB and MAPK , which are involved in the inflammatory response to infection.[7]
Quantitative Antimicrobial Activity of this compound and Its Derivatives
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition in agar diffusion assays. The following tables summarize the reported antimicrobial activities of various this compound derivatives against a range of bacterial and fungal pathogens.
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Staphylococcus aureus | 225 | - | [8] |
| This compound | Escherichia coli | 6.25 | - | [8] |
| This compound | Candida albicans | 3.125 - 100 | 8 - 23 | [8] |
| This compound | Pseudomonas aeruginosa | - | Low inhibition | [9] |
| This compound | Vibrio cholerae | 200 - 300 | - | [10] |
| This compound Derivative (Compound 15) | Candida albicans ATCC 76645 | 1.23 - 2.46 (µmol/mL) | - | [10] |
| This compound-piperazine analogue (5f) | Bacillus subtilis | - | 26 | [11] |
| This compound-piperazine analogue (5f) | Vibrio cholerae | - | 29 | [11] |
| This compound-derived diester (7f) | Candida and Aspergillus spp. | 256 | - | [12] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the evaluation of antimicrobial activity. The following sections detail the methodologies for key assays used in the study of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.[4]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
Application of Test Compound: A specific volume of the this compound derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Efflux Pump Inhibition Assay
This assay is used to investigate the ability of a compound to inhibit bacterial efflux pumps, often using a fluorescent substrate like ethidium bromide.[2]
-
Bacterial Cell Loading: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed. The cells are then loaded with an efflux pump substrate, such as ethidium bromide, in the presence of an energy source (e.g., glucose).
-
Efflux Initiation: Efflux is initiated by adding an energy source to the cells.
-
Fluorescence Monitoring: The efflux of the fluorescent substrate is monitored over time using a fluorometer. A decrease in fluorescence indicates the expulsion of the substrate from the cells.
-
Inhibition Assessment: The assay is performed in the presence and absence of the this compound derivative. A slower rate of fluorescence decrease in the presence of the compound indicates inhibition of the efflux pump.
Visualizing Workflows and Mechanisms
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial activity of newly synthesized this compound derivatives.
Caption: A generalized workflow for the discovery and evaluation of antimicrobial this compound derivatives.
Inhibition of the NorA Efflux Pump in S. aureus
This diagram illustrates the proposed mechanism of action of this compound as an inhibitor of the NorA efflux pump in Staphylococcus aureus, leading to the potentiation of antibiotic activity.
Caption: this compound inhibits the NorA efflux pump, increasing intracellular antibiotic concentration.
Conclusion
This compound and its derivatives represent a promising class of compounds in the fight against antimicrobial resistance. Their diverse mechanisms of action, including efflux pump inhibition and membrane disruption, make them attractive candidates for further development, both as standalone agents and as adjuvants to existing antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile natural product scaffold. Further research into the structure-activity relationships, toxicological profiles, and in vivo efficacy of this compound derivatives is warranted to translate these promising in vitro findings into clinically useful antimicrobial agents.
References
- 1. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of this compound and Black Pepper Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Exploring the Potential Mechanism of Action of this compound against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
piperine interaction with gut microbiota and its implications
An In-depth Technical Guide on the Interaction of Piperine with Gut Microbiota and its Implications
Executive Summary
This compound, the primary bioactive alkaloid in black pepper (Piper nigrum), has garnered significant scientific interest for its pleiotropic health benefits, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[1][2] Emerging evidence highlights a critical mechanism underpinning these effects: the modulation of the gut microbiota. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the intestinal microbiome, its downstream physiological consequences, and the implications for therapeutic development.
This document synthesizes findings from preclinical studies to elucidate how this compound reshapes the gut microbial community structure, influences key signaling pathways, enhances intestinal barrier integrity, and regulates host metabolism. We present quantitative data on microbial shifts, detailed experimental protocols from key studies, and visual representations of molecular pathways and experimental workflows to offer a resource for researchers, scientists, and drug development professionals.
Introduction: this compound and the Gut Microbiome
The human gastrointestinal tract is inhabited by a complex and dynamic community of trillions of microorganisms, collectively known as the gut microbiota.[3] This microbial ecosystem plays a pivotal role in host physiology, influencing everything from nutrient metabolism and immune system development to the regulation of inflammatory processes.[4] Dysbiosis, an imbalance in the gut microbial community, is increasingly associated with a range of metabolic and inflammatory disorders, including obesity, inflammatory bowel disease (IBD), and metabolic syndrome.[5][6]
This compound has been shown to exert its therapeutic effects through multiple molecular mechanisms, including the regulation of signaling pathways like NF-κB, Akt/mTOR, and JNK/P38 MAPK.[1] A growing body of research now indicates that many of these effects are either directly or indirectly mediated by this compound's influence on the gut microbiota. By altering the composition and function of the gut microbiome, this compound can trigger a cascade of events that impact host health, presenting a promising avenue for the development of novel therapeutics.
This compound's Impact on Gut Microbiota Composition
Preclinical studies, primarily in rodent models, have consistently demonstrated this compound's ability to beneficially alter the composition of the gut microbiota, particularly in the context of metabolic diseases like high-fat diet (HFD)-induced obesity and chemically induced colitis.
In HFD-fed obese mice, this compound administration has been shown to reverse some of the detrimental changes in the gut microbiome caused by the diet. A key finding is the modulation of the Firmicutes to Bacteroidetes (F/B) ratio, which is often elevated in obesity.[4][6] this compound treatment helps to adjust this ratio.[6] Furthermore, this compound increases overall microbial diversity, which is a hallmark of a healthy gut.[5][7]
Specifically, this compound treatment has been observed to:
-
Increase the abundance of beneficial bacteria: Studies report a significant elevation in the relative abundance of families like Muribaculaceae and Ruminococcaceae and genera such as Bifidobacterium and Lactobacillus.[5][8][9][10]
-
Decrease the abundance of potentially pathogenic bacteria: this compound has been shown to suppress the growth of genera like Dubosiella and Enterorhabdus in HFD models.[5][8] In other contexts, it can suppress pathogens like Clostridium histolyticum.[9][11][12]
-
Promote the growth of short-chain fatty acid (SCFA) producers: The enrichment of families like Ruminococcaceae is significant, as these bacteria are key producers of SCFAs such as acetate and propionate, which are crucial for gut health and metabolic regulation.[9][11]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on gut microbiota and associated physiological parameters.
Table 1: Effect of this compound on Gut Microbiota Composition in High-Fat Diet (HFD)-Induced Obese Mice
| Microbial Taxon | Model System | This compound Dosage | Observation | Reference |
| Diversity | HFD-fed mice | 40 mg/kg | Significantly increased Chao1 richness index | [5] |
| Firmicutes/Bacteroidetes Ratio | HFD-fed mice | 15 mg/kg/d | Adjusted the ratio (specific values not provided) | [4][6] |
| Muribaculaceae | HFD-fed mice | 40 mg/kg | Increased relative abundance from 2.78% to 8.38% | [5] |
| Ruminococcaceae | HFD-fed mice | 40 mg/kg | Significantly elevated relative abundance | [5][8] |
| Dubosiella | HFD-fed mice | 20 & 40 mg/kg | Suppressed relative abundance | [5][8] |
| Enterorhabdus | HFD-fed mice | 20 & 40 mg/kg | Suppressed relative abundance | [5][8] |
Table 2: Effect of this compound on Physiological and Biochemical Parameters in HFD-Fed Mice
| Parameter | Model System | This compound Dosage | Observation | Reference |
| Body Weight | HFD-fed mice | 40 mg/kg | Significantly decreased body weight gain | [5][7] |
| Serum Triglycerides | HFD-fed mice | 40 mg/kg | Significantly lowered levels | [5][7] |
| Total Cholesterol | HFD-fed mice | 40 mg/kg | Significantly lowered levels | [5][7] |
| Serum LPS, TNF-α, FFA | HFD-fed mice | 15 mg/kg/d | Decreased serum contents | [4][6] |
| Hepatic SREBP-1c, SREBP2, HMGCR mRNA | HFD-fed mice | 20 & 40 mg/kg | Significantly downregulated expression, indicating reduced lipid and cholesterol synthesis | [5][7] |
| Perirenal Fat MCP1, IL-6 mRNA | HFD-fed mice | 40 mg/kg | Significantly downregulated expression, indicating reduced inflammation in adipose tissue | [5][7] |
Table 3: Effect of this compound in Dextran Sulfate Sodium (DSS)-Induced Colitis Model
| Parameter | Model System | This compound Dosage | Observation | Reference |
| Pro-inflammatory Cytokines | DSS-induced mice | 12.5 & 25 mg/kg | Reduced release of pro-inflammatory cytokines | [13] |
| NF-κB Signaling | DSS-induced mice | 12.5 & 25 mg/kg | Inhibited NF-κB signaling pathway | [13] |
| Intestinal Barrier Proteins | DSS-induced mice | 12.5 & 25 mg/kg | Increased expression of claudin-1, claudin-3, ZO-1, occludin, and mucin 2 | [13] |
| Dubosiella | DSS-induced mice | 12.5 & 25 mg/kg | Increased the abundance in the gut | [13] |
Mechanisms of Action: Signaling Pathways and Molecular Interactions
This compound's modulation of the gut microbiota initiates a series of downstream effects on host signaling pathways, contributing to its anti-inflammatory and metabolic benefits.
Modulation of Inflammatory Pathways
Gut dysbiosis can lead to an increase in circulating lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory response by activating Toll-like receptor 4 (TLR4).[4] this compound has been shown to mitigate this process. By improving gut barrier function and reducing LPS translocation, it downregulates the TLR4/NF-κB signaling cascade.[4][6] This inhibition of NF-κB, a key regulator of inflammation, leads to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][5][13]
References
- 1. Molecular and pharmacological aspects of this compound as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Metagenomics analysis of mice gut microbiome to unravel the role of metal exposure and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsciences.com [ijsciences.com]
- 5. Effect of this compound on the mitigation of obesity associated with gut microbiota alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of this compound on the Disturbed Intestinal Flora and Leaky Gut in Obese Mice [ideas.repec.org]
- 7. Effect of this compound on the mitigation of obesity associated with gut microbiota alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publisher.unimas.my [publisher.unimas.my]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Piper nigrum L. as a Prebiotic Ingredient Using In Vitro Colon Model | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
- 12. researchgate.net [researchgate.net]
- 13. This compound Improves DSS-Induced Colitis in Mice via Inhibition of Inflammation and Modulation of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Piperine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant attention in the scientific community for its diverse pharmacological activities and, most notably, its ability to enhance the bioavailability of a wide range of drugs and phytonutrients. This technical guide provides an in-depth exploration of the pharmacokinetics and bioavailability of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, it elucidates the molecular mechanisms by which this compound acts as a potent bioenhancer, offering valuable insights for researchers and professionals in drug development.
Pharmacokinetics of this compound
The systemic exposure and therapeutic efficacy of this compound are governed by its pharmacokinetic properties. Numerous preclinical and clinical studies have characterized the ADME profile of this compound, revealing key parameters that influence its biological activity.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Studies in rats have shown that this compound can be detected in plasma as early as 15 minutes post-administration. The peak plasma concentration (Cmax) is typically reached within 1 to 2 hours in both rats and humans. The absorption of this compound is influenced by its formulation; for instance, this compound in a traditional Thai herbal remedy known as Sahastara was absorbed more rapidly than a standard this compound preparation.
Distribution
This compound exhibits extensive distribution throughout the body, which is attributed to its lipophilic nature. In animal models, this compound has been found to distribute to various tissues. The apparent volume of distribution after oral administration in Wistar rats was determined to be 4.692 L/kg, indicating significant tissue uptake.
Metabolism
The metabolism of this compound is a critical determinant of its bioavailability and bioenhancing effects. This compound is known to be a potent inhibitor of major drug-metabolizing enzymes, particularly Cytochrome P450 3A4 (CYP3A4), and the efflux transporter P-glycoprotein (P-gp) in both enterocytes and hepatocytes. This inhibition of first-pass metabolism is a primary mechanism behind its ability to increase the systemic exposure of co-administered drugs. This compound itself undergoes metabolism, and its metabolites are primarily excreted in the urine.
Excretion
Unchanged this compound is found in negligible amounts in the urine, suggesting extensive metabolism prior to elimination. The elimination half-life of this compound varies between species and individuals. In humans, the half-life has been reported to be in the range of 8.74 to 19.48 hours, depending on the dose and formulation. Some studies have observed a secondary peak in the plasma concentration-time profile, suggesting potential enterohepatic recirculation.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical and clinical studies.
| Table 1: Pharmacokinetic Parameters of this compound in Rats | ||||||
| Route of Administration | Dose | Cmax | Tmax | AUC (0-∞) | Half-life (t½) | Absolute Bioavailability |
| Oral | 20 mg/kg | 0.983 µg/mL | 2.0 hr | 7.53 µghr/mL | 1.224 hr | 24% |
| Intravenous | 10 mg/kg | - | - | 15.6 µghr/mL | 7.997 hr | - |
| Table 2: Pharmacokinetic Parameters of this compound in Humans | |||||
| Route of Administration | Dose (of Sahastara remedy) | Cmax | Tmax | AUC (0-48h) | Half-life (t½) |
| Oral | 100 mg | 3.77 ± 1.63 µg/mL | 2.15 ± 1.21 hr | 54.58 ± 21.00 µgh/mL | 8.74 ± 8.95 hr |
| Oral | 200 mg | 6.59 ± 2.86 µg/mL | 1.88 ± 1.19 hr | 77.73 ± 45.40 µgh/mL | 19.48 ± 29.53 hr |
(Data from a study on Sahastara remedy extract capsules in healthy volunteers)
| Table 3: Pharmacokinetic Parameters of this compound in Humans (Benjakul formulation) | ||||
| Route of Administration | Dose (of Benjakul formulation) | Median Cmax-1st | Median Tmax-1st | Median AUC (0-48hr) |
| Oral | 100 mg | 467 ng/mL | ~1 hr | 4,288 nghr/mL |
| Oral | 200 mg | 1,078 ng/mL | ~1 hr | 10,216 nghr/mL |
(Data from a study on Benjakul formulation in healthy subjects)
Bioavailability Enhancement: Mechanisms of Action
This compound's most well-documented and commercially valuable property is its ability to enhance the bioavailability of other compounds. This is achieved through several mechanisms, primarily centered around the inhibition of drug metabolism and transport.
Inhibition of Metabolic Enzymes and Efflux Transporters
This compound acts as a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs in the liver and small intestine. By inhibiting CYP3A4, this compound reduces the first-pass metabolism of co-administered drugs, leading to higher plasma concentrations and increased bioavailability.
Furthermore, this compound inhibits the function of P-glycoprotein (P-gp), an efflux transporter that actively pumps drugs out of cells and back into the intestinal lumen, thereby limiting their absorption. The inhibition of P-gp by this compound allows for greater intestinal absorption and reduced cellular efflux of various drug substrates.
Experimental Protocols
The characterization of this compound's pharmacokinetics has been accomplished through a variety of well-established experimental methodologies.
In Vivo Pharmacokinetic Studies in Animals
-
Animal Model: Male Wistar rats are commonly used.
-
Administration: A single dose of this compound is administered intravenously (e.g., 10 mg/kg) via jugular vein cannulation or orally (e.g., 20 mg/kg) by oral gavage.
-
Sample Collection: Serial blood samples are collected from the retro-orbital plexus or carotid artery at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: Healthy volunteers are recruited, and the study is typically conducted under fasting conditions.
-
Administration: A single oral dose of a this compound-containing formulation (e.g., 100 mg or 200 mg of Sahastara remedy capsules) is administered.
-
Sample Collection: Venous blood samples are collected at various time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Sample Processing: Serum or plasma is separated and stored frozen until analysis.
In Vitro Permeability Assays
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with enterocyte-like properties, are widely used.
-
Method: Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound (e.g., this compound or a drug in the presence/absence of this compound) is added to the apical (A) or basolateral (B) side, and its transport to the opposite side is measured over time.
-
Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
In Vitro Metabolism Assays
-
System: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are used.
-
Method: A probe substrate for a specific enzyme (e.g., verapamil for CYP3A4) is incubated with human liver microsomes in the presence and absence of this compound. The formation of the metabolite is monitored over time.
-
Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined to quantify the inhibitory potency of this compound.
Analytical Methods for this compound Quantification
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method for quantifying this compound in plasma and other biological matrices. Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. Detection is performed at a wavelength of around 340-343 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantification of this compound, especially at low concentrations. This method allows for the simultaneous determination of this compound and co-administered drugs in plasma samples.
The Ancient Spice in the Modern Lab: A Technical Guide to the Historical and Traditional Uses of Piperine
For centuries, black pepper (Piper nigrum) and long pepper (Piper longum) have been staples in traditional medicine, prized not only for their distinct pungency but also for their wide-ranging therapeutic properties. The primary bioactive alkaloid responsible for these effects is piperine. This technical guide provides an in-depth exploration of the historical and traditional medicinal uses of this compound, bridging ancient wisdom with modern scientific validation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanisms of action, experimental protocols for its study, and quantitative data to support its therapeutic potential.
Historical and Traditional Medical Applications
This compound, the key chemical constituent of plants in the Piperaceae family, has a rich history of use in various traditional medicinal systems, most notably in Ayurveda and Traditional Chinese Medicine (TCM).[1][2][3][4]
In Ayurvedic medicine , black pepper is considered a "tridoshic" spice, meaning it helps balance all three doshas (Vata, Pitta, and Kapha).[4] It is a crucial component of the well-known formulation "Trikatu," a blend of black pepper, long pepper, and ginger.[1][5] Trikatu is traditionally used to enhance digestion, referred to as igniting the "digestive fire" (Agni), and to treat respiratory ailments.[1][2][6] Ayurvedic texts also document the use of black pepper for managing pain, and inflammation, and as a carrier (anupan) to amplify the action of other herbs.[6][7]
Traditional Chinese Medicine (TCM) utilizes black pepper for its warming properties to address conditions associated with "cold" in the stomach and lungs.[3][8] It has been traditionally prescribed for digestive issues like indigestion and diarrhea, as well as for respiratory problems including bronchial congestion.[3][8][9]
Across various traditional systems, this compound-containing preparations have been employed for a multitude of ailments, including:
-
Digestive Disorders: To stimulate appetite, enhance digestion, and alleviate symptoms of indigestion, bloating, and diarrhea.[2][9][10]
-
Respiratory Conditions: To manage coughs, colds, asthma, and sinus congestion by helping to loosen phlegm and open airways.[3][10][11][12]
-
Pain and Inflammation: As a remedy for general pain, arthritis, and muscular aches.[7][13]
-
Bioavailability Enhancement: A cornerstone of its traditional use is its role as a "bioenhancer," improving the absorption and efficacy of other medicinal compounds.[2][6]
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound's presence in natural sources and its biological effects.
| Parameter | Source | Value | Reference(s) |
| This compound Content | Piper nigrum (Black Pepper) | 2% - 9% (w/w) | [3] |
| This compound Content | Piper longum (Long Pepper) | 1.38 ± 0.39% (w/w) | [6] |
| This compound in Trikatu Churna | Marketed Formulation | 98.59% of labeled amount | [10] |
| This compound in Balchaturbhadra Churna | Laboratory Formulation | 0.19% (w/w) | [14] |
| This compound in Balchaturbhadra Churna | Marketed Formulation | 0.21% (w/w) | [14] |
Table 1: this compound Content in Natural Sources and Traditional Formulations
| Compound | Co-administration with this compound | Increase in Bioavailability | Reference(s) |
| Curcumin | 2g curcumin + 20mg this compound | 2000% | [15][16] |
| Curcumin | 2g curcumin + 5mg this compound | ~100% (twofold) | [17] |
| Beta-carotene | - | 160% greater AUC | [18] |
| Coenzyme Q10 | - | 130% | [18] |
| Selenium | - | 145% | [18] |
| Vitamin B6 | - | 216% | [18] |
| Resveratrol | - | 229% | [18] |
Table 2: Bioavailability Enhancement by this compound
| Enzyme/Receptor | IC50 / Activity | Reference(s) |
| Cytochrome P450 3A4 (CYP3A4) | IC50: 4.0 µM | [19] |
| Cytochrome P450 1A2 (CYP1A2) | IC50: 18.8 µM | [19] |
| Arylhydrocarbon hydroxylase (AHH) | 50% inhibition at 100 µM | [20] |
| 7-ethoxycourmarin deethylase (7ECDE) | 50% inhibition at 100 µM | [20] |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | [21] |
| Matrix metalloproteinase 13 (MMP13) | Inhibition of expression | [21] |
Table 3: Inhibitory Concentrations and Activity of this compound on Various Enzymes and Receptors
Key Experimental Protocols
This section details methodologies for key experiments cited in the study of this compound.
Extraction and Isolation of this compound from Piper nigrum
Objective: To isolate this compound from black pepper for experimental use.
Methodology:
-
Grinding: Whole black peppercorns are finely ground to increase the surface area for extraction.[22]
-
Extraction: The ground pepper is subjected to solvent extraction. Common solvents include ethanol, glacial acetic acid, or dichloromethane.[3][4][22]
-
Maceration: The pepper powder is soaked in the solvent (e.g., 70% ethanol) for an extended period (e.g., 2 hours at 60°C with continuous stirring).[3]
-
Glacial Acetic Acid Extraction: A simple and efficient method involves extracting the powder with glacial acetic acid, followed by partitioning into chloroform.[4][5]
-
-
Filtration and Concentration: The mixture is filtered to remove solid residues. The resulting liquid extract is then concentrated using a rotary evaporator.[3][22]
-
Crystallization and Purification: The concentrated extract is allowed to crystallize, often at low temperatures (e.g., 4°C).[3] The resulting this compound crystals can be further purified by recrystallization using a suitable solvent like ethanol or by column chromatography.[3][22]
-
Identification and Purity Analysis: The identity and purity of the isolated this compound are confirmed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectral analysis (UV, IR, Mass Spectrometry).[5]
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in herbal extracts or formulations.
Methodology:
-
Sample Preparation: A known weight of the herbal powder (e.g., Trikatu churna) is extracted with a suitable solvent, typically methanol, through methods like hot maceration.[23] The extract is then filtered and diluted to a known volume.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[10][24]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water or 0.1% orthophosphoric acid) is used. The composition can be isocratic or a gradient.[10][24]
-
Flow Rate: A typical flow rate is 1.0 - 1.5 ml/min.[24]
-
Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 340-342 nm.[10][24]
-
-
Quantification: A standard calibration curve is generated using known concentrations of pure this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[6]
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the denaturation of proteins, a hallmark of inflammation.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a protein solution (e.g., 5% aqueous solution of bovine serum albumin) and various concentrations of this compound (e.g., 100-500 µg/ml).[25]
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.[25]
-
Denaturation Induction: Protein denaturation is induced by heating the samples at 51°C for 20 minutes.[25]
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[25]
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the this compound-treated samples to a control group without this compound. A standard anti-inflammatory drug like aspirin is used as a positive control.[25]
Assessment of Bioavailability Enhancement: Caco-2 Cell Permeability Assay
Objective: To evaluate the effect of this compound on the intestinal permeability of another compound (e.g., curcumin) using an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 human colon adenocarcinoma cells are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer, which differentiates to resemble the intestinal barrier.[17][26]
-
Permeability Study:
-
The test compound (e.g., curcumin) with and without this compound is added to the apical (AP) side of the Caco-2 monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
-
Quantification: The concentration of the test compound in the basolateral samples is quantified using a suitable analytical method like LC-MS/MS.[27]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer. An increase in the Papp value in the presence of this compound indicates enhanced permeability.
Signaling Pathways and Mechanisms of Action
Modern research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound. These mechanisms often involve the modulation of key signaling pathways.
Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by inhibiting the activation of critical signaling pathways involved in the inflammatory response.
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[28][29] It can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that keeps NF-κB inactive in the cytoplasm.[28]
-
MAPK Pathway: this compound has been shown to downregulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[2][28][29] These pathways are crucial for transducing extracellular signals to the nucleus to initiate inflammatory responses.
Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Nociception and Pain Perception: Activation of TRPV1 Receptor
The pungent sensation of this compound is due to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the same receptor activated by capsaicin from chili peppers.[1][7][11][30]
-
Mechanism of Activation: this compound binds to a ligand-binding pocket on the TRPV1 channel, causing it to open and allow an influx of cations (primarily Ca2+ and Na+).[7][11] This influx depolarizes sensory neurons, leading to the sensation of pungency and heat. While it binds to the same pocket as capsaicin, it does so in a different pose, potentially explaining why it is a weaker agonist.[1][7] The bound this compound may directly interact with the pore-forming S6 segment of the channel to induce opening.[7]
Caption: Simplified mechanism of TRPV1 channel activation by this compound.
Bioavailability Enhancement: Inhibition of Metabolic Enzymes and Transporters
This compound's ability to enhance the bioavailability of other compounds is a key aspect of its therapeutic value. This is achieved through several mechanisms:
-
Inhibition of Cytochrome P450 Enzymes: this compound is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major enzyme in the liver and intestines responsible for metabolizing a wide range of drugs.[8][19][31] By inhibiting these enzymes, this compound slows down the breakdown of co-administered substances, allowing them to remain in the body for longer and at higher concentrations.
-
Inhibition of P-glycoprotein: this compound can inhibit the P-glycoprotein (P-gp) efflux transporter.[8] P-gp is present in the intestinal wall and actively pumps drugs and other xenobiotics out of cells and back into the intestinal lumen, reducing their absorption. By inhibiting P-gp, this compound increases the net absorption of these substances.
-
Stimulation of Digestive Enzymes: this compound has been shown to stimulate the secretion of pancreatic and intestinal digestive enzymes, which may contribute to more efficient digestion and absorption of nutrients.[32][33]
Caption: this compound's workflow for enhancing the bioavailability of co-administered substances.
Conclusion
This compound, the pungent principle of pepper, stands as a remarkable example of a traditional remedy substantiated by modern scientific investigation. Its historical use for digestive, respiratory, and inflammatory conditions is now being explained by its molecular interactions with key signaling pathways such as NF-κB and MAPK, and its activation of the TRPV1 receptor. Furthermore, its well-documented role as a bioenhancer, primarily through the inhibition of metabolic enzymes and efflux transporters, holds significant promise for improving the efficacy of a wide range of pharmaceuticals and nutraceuticals. This guide provides a foundational technical overview for researchers and drug development professionals, highlighting the potential of this compound as a lead compound or an adjuvant in modern therapeutic strategies. Further research into its complex pharmacological profile is warranted to fully harness its therapeutic benefits.
References
- 1. A distinct structural mechanism underlies TRPV1 activation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. botanicalcube.com [botanicalcube.com]
- 4. ijpsr.com [ijpsr.com]
- 5. A rapid method for isolation of this compound from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A distinct structural mechanism underlies TRPV1 activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacist.com [pharmacist.com]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by this compound, a major ingredient of piper species. | Semantic Scholar [semanticscholar.org]
- 13. Molecular Aspects of this compound in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijam.co.in [ijam.co.in]
- 15. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. turmeric-curcumin.com [turmeric-curcumin.com]
- 17. Investigating Bioavailability of Curcumin and this compound Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. archivepp.com [archivepp.com]
- 20. In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by this compound, a major ingredient of piper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antiarthritic effects of this compound in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Extracting this compound from black pepper | .Stack | Hackaday.io [hackaday.io]
- 23. rjpponline.org [rjpponline.org]
- 24. researchgate.net [researchgate.net]
- 25. jrmds.in [jrmds.in]
- 26. dovepress.com [dovepress.com]
- 27. Development of a rapid, sensitive, and selective LC–MS/MS method for quantifying curcumin levels in healthy human urine: Effect of pepper on curcumin bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. This compound Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of this compound, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Black pepper and its pungent principle-piperine: a review of diverse physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Piperine Extraction and Purification from Piper nigrum
Introduction
Piperine (C₁₇H₁₉NO₃) is the primary alkaloid responsible for the characteristic pungency of black pepper (Piper nigrum) and is a compound of significant interest to the pharmaceutical and nutraceutical industries.[1] It is renowned for its ability to enhance the bioavailability of various drugs and nutrients, a property that has led to its classification as a "bioenhancer."[2] Furthermore, this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] The amount of this compound in black pepper typically ranges from 5% to 9% by weight.[1][4] This document provides detailed protocols for the efficient extraction and subsequent purification of this compound from commercially available black pepper, yielding a high-purity product suitable for research, development, and analytical applications.
Part 1: Extraction of Crude this compound
The initial step involves the extraction of this compound from ground black pepper using an appropriate organic solvent. The choice of solvent and method can significantly impact the yield and initial purity of the crude extract. Two common and effective methods are detailed below.
Protocol 1A: Soxhlet Extraction with Ethanol
Soxhlet extraction is a continuous and efficient method for extracting compounds from a solid matrix, particularly suitable when the desired compound has limited solubility in the solvent.[5] Ethanol is often preferred due to its effectiveness and lower toxicity compared to chlorinated solvents.[6]
Methodology:
-
Preparation: Weigh 30 g of finely ground black pepper and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of 95% ethanol and a few boiling chips.[3] Connect a condenser to the top of the extractor.
-
Extraction: Heat the flask using a heating mantle. The ethanol will vaporize, rise into the condenser, liquefy, and drip back onto the black pepper in the thimble.
-
Cycling: Allow the extraction to proceed for at least 4-6 hours. The process is complete after approximately 15-20 cycles, or when the solvent in the siphon arm runs clear.
-
Concentration: After cooling, dismantle the apparatus. Transfer the ethanol extract to a round-bottom flask and concentrate the solution using a rotary evaporator to remove the ethanol. This will yield a dark, oily residue, which is the crude this compound extract.[4]
Protocol 1B: Reflux Extraction with Dichloromethane (DCM)
Reflux extraction is a simpler setup suitable for many lab-scale extractions. Dichloromethane is a highly effective solvent for this compound, although it requires handling in a fume hood due to its volatility and potential health risks.[4][6]
Methodology:
-
Preparation: Place 15 g of ground black pepper into a 100 mL round-bottom flask.[7]
-
Solvent Addition: Add 30-40 mL of dichloromethane (CH₂Cl₂) and a magnetic stir bar or boiling chips to the flask.[7]
-
Apparatus Setup: Attach a water-jacketed condenser to the flask and place it on a heating mantle with stirring capabilities.
-
Extraction: Heat the mixture to a gentle reflux and maintain for 30-60 minutes with continuous stirring.[7]
-
Filtration: Allow the mixture to cool to room temperature. Vacuum filter the mixture through a Büchner funnel to remove the solid pepper grounds. Wash the residue on the filter paper with an additional 10-15 mL of fresh DCM to recover any remaining extract.[4][7]
-
Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator to obtain the crude this compound oil.[4][7]
Part 2: Purification of this compound
The crude extract contains this compound along with fats, essential oils, and other alkaloids, resulting in a purity of around 50-60%.[1] Purification is necessary to obtain crystalline this compound of high purity (≥95%).
Protocol 2A: Purification by Recrystallization
Recrystallization is the most common method for purifying crude this compound. It relies on the differences in solubility between this compound and impurities in a given solvent system at different temperatures.
Methodology:
-
Initial Precipitation (Optional but Recommended): To the crude oily residue obtained from extraction, add 10 mL of a 10% solution of potassium hydroxide (KOH) in 95% ethanol. Warm the solution gently on a steam bath.[7] Slowly add water dropwise while swirling until the solution becomes cloudy and a yellow precipitate begins to form. Continue adding water until a total of 100 mL has been added.[7] Collect the crude this compound precipitate by vacuum filtration.
-
Solvent Selection: A 3:2 mixture of acetone and hexane is an effective solvent system for this compound recrystallization.[4]
-
Dissolution: Place the crude this compound solid into a small Erlenmeyer flask. Add a minimal amount of the hot acetone:hexane (3:2) solution, just enough to fully dissolve the solid.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Pale yellow, needle-like crystals of this compound should form.[4][5] To maximize yield, the flask can then be placed in an ice bath for 30 minutes.[4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.[4] Wash the crystals with a small amount of cold diethyl ether or hexane to remove any remaining soluble impurities.[4] Allow the crystals to air-dry completely. The final product should be fine, yellow-beige needles.[7]
Protocol 2B: Purification by Flash Column Chromatography
For achieving very high purity (>98%), flash column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase: Pack a glass chromatography column with silica gel (80-100 mesh) using a suitable slurry method.[8]
-
Mobile Phase Selection: The choice of eluent is critical. A common system is a mixture of petroleum ether and acetone (e.g., 5:1 v/v) or ethyl acetate and hexane (e.g., 1:1 v/v).[8][9] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[9]
-
Sample Loading: Dissolve a small amount of the crude or recrystallized this compound in a minimal volume of the mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin passing the mobile phase through the column under positive pressure.
-
Fraction Collection: Collect the eluate in small fractions using test tubes.[9] Monitor the separation process by TLC analysis of the collected fractions to identify those containing pure this compound.
-
Concentration: Combine the pure this compound fractions and remove the solvent using a rotary evaporator to yield highly purified this compound crystals.
Data Presentation
The following tables summarize key quantitative data for the extraction and purification of this compound.
Table 1: Comparison of Common Extraction Solvents and Methods
| Solvent | Method | Typical Yield (% w/w) | Purity of Crude Extract (%) | Reference |
| 95% Ethanol | Soxhlet | 10.1% | Not Specified | [6] |
| 96% Ethanol | Maceration/Reflux | 4-8% | ~50-60% | [1][10] |
| Dichloromethane (DCM) | Soxhlet/Reflux | 7.4% | Not Specified | [6] |
| Glacial Acetic Acid | Maceration | ~18% | ~92% (after workup) |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 40 mg/L (at 18°C) | [6][11] |
| Ethanol | 1 g / 15 mL (~66.7 g/L) | [6][11] |
| Diethyl Ether | 1 g / 36 mL (~27.8 g/L) | [6][11] |
| Chloroform | 1 g / 1.7 mL (~588 g/L) | [6][11] |
| DMSO | ~10 mg/mL | [12] |
| Acetone | Soluble | [1] |
Table 3: Expected Purity Levels at Different Stages
| Stage of Process | Typical Purity | Analytical Method | Reference |
| Crude Solvent Extract | 50 - 60% | Assumption | [1] |
| After Recrystallization | > 90% | HPLC | [13] |
| After Column Chromatography | > 98% | HPLC | [14][15] |
Visualized Workflows
The following diagrams illustrate the overall process and the logic behind the purification strategy.
References
- 1. botanicalcube.com [botanicalcube.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijsdr.org [ijsdr.org]
- 4. rubingroup.org [rubingroup.org]
- 5. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 6. kefri.org [kefri.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. CN103396394A - Method for obtaining this compound via direct column chromatography - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the this compound Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. CN1458153A - Process for extracting this compound - Google Patents [patents.google.com]
- 14. Isolation of Bulk Amount of this compound as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HPLC method for quantification of piperine in plasma samples
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Piperine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound in human plasma samples. This compound, the primary alkaloid in black pepper, is a known bioavailability enhancer, and its precise measurement in plasma is crucial for pharmacokinetic and drug interaction studies. The described method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and an isocratic HPLC system with UV detection. The method is sensitive, specific, and reproducible, making it suitable for routine analysis in a bioanalytical laboratory setting.
Introduction
This compound has garnered significant attention in pharmaceutical research for its ability to enhance the bioavailability of various drugs by inhibiting metabolic enzymes.[1] To evaluate its efficacy and pharmacokinetic profile, a reliable analytical method for its determination in biological matrices is essential.[2] High-performance liquid chromatography (HPLC) coupled with UV detection offers a cost-effective and accessible technique for this purpose.[3] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, including detailed validation parameters.
Principle
The method is based on the separation of this compound and an internal standard (IS), β-17-estradiol acetate, from plasma components using a C18 reverse-phase column.[3][4] Following a liquid-liquid extraction from the plasma matrix, the sample is injected into the HPLC system. An isocratic mobile phase allows for the efficient separation of the analytes, which are then detected by their absorbance at 340 nm, a wavelength where this compound shows maximum absorbance.[4][5] Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve generated from spiked plasma standards.[4]
Experimental Protocols
Materials and Reagents
-
This compound (≥97% purity)
-
β-17-estradiol acetate (Internal Standard, IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Ortho-phosphoric Acid
-
Ultrapure Water
-
Human Plasma (Drug-free, with heparin)
Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[3]
-
Data acquisition and processing software.
-
Vortex mixer and micro-centrifuge.
-
Solvent evaporator (e.g., nitrogen evaporator).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 25 mM KH₂PO₄ (pH adjusted to 4.5 with ortho-phosphoric acid) and acetonitrile in a 35:65 (v/v) ratio.[3][5] Degas the solution by sonication or vacuum filtration before use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.[3] Store at -20°C.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of β-17-estradiol acetate in 10 mL of methanol.[3] Store at -20°C.
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to create calibration curve standards and quality control (QC) samples.[3]
Preparation of Calibration and Quality Control (QC) Samples
-
Prepare calibration standards by spiking 500 µL of blank human plasma with the appropriate this compound working solutions to achieve final concentrations of 25, 50, 100, 250, 500, and 1,000 ng/mL.[3]
-
Prepare QC samples at three concentration levels: Low (LQC, 75 ng/mL), Medium (MQC, 400 ng/mL), and High (HQC, 800 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the sample preparation workflow.
Figure 1: Workflow for Liquid-Liquid Extraction of this compound from Plasma.
HPLC Analysis Workflow
The diagram below outlines the analytical process.
Figure 2: HPLC Analytical and Data Processing Workflow.
Results and Data
Chromatographic Conditions
The optimized conditions for the separation of this compound are summarized in the table below.
| Parameter | Condition | Reference |
| Instrument | HPLC with UV-Vis Detector | General |
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | [3] |
| Mobile Phase | 25 mM KH₂PO₄ (pH 4.5) : Acetonitrile (35:65, v/v) | [3][5] |
| Elution Mode | Isocratic | [5] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 340 nm | [3][4] |
| Injection Volume | 20 µL | General |
| Column Temperature | Ambient (approx. 25°C) | [6] |
| Run Time | ~12 minutes | [3] |
| Retention Time (this compound) | ~4.6 min | [3] |
| Retention Time (IS) | ~10.0 min | [3] |
Method Validation Summary
The method was validated according to industry guidelines, with results summarized below.
| Validation Parameter | Result | Reference |
| Linearity Range | 25 - 1,000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [3] |
| Lower Limit of Detection (LOD) | ~3-5 ng/mL | [4][5] |
| Mean Recovery | 86.4% - 99.3% | [3] |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles | [7] |
| Stability (Short-Term) | Stable at room temperature for 24 hours | [6] |
| Stability (Long-Term) | Stable at -20°C for 30 days | [6] |
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated at three QC levels. The results demonstrate high reproducibility and accuracy.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) | Reference |
| Low (LQC) | 75 | < 6.0% | ± 5.0% | < 8.0% | ± 7.0% | [3][5] |
| Medium (MQC) | 400 | < 5.0% | ± 4.0% | < 6.0% | ± 5.0% | [3][5] |
| High (HQC) | 800 | < 4.0% | ± 3.0% | < 5.0% | ± 4.0% | [3][5] |
| Note: Representative data synthesized from cited literature. %RSD (Relative Standard Deviation) should be <15% and Accuracy (%Bias) should be within ±15%. |
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in human plasma. The liquid-liquid extraction procedure provides clean extracts and high recovery. The method meets the requirements for bioanalytical method validation with excellent linearity, precision, and accuracy.[3][5] It is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing a valuable tool for researchers in drug development.
References
- 1. ijeasm.com [ijeasm.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for this compound Quantitation in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC–HRMS determination of this compound on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Aqueous Formulation of Piperine for In-vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperine, the primary alkaloid in black pepper (Piper nigrum), exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. However, its therapeutic potential is significantly hindered by its poor aqueous solubility (~40 µg/mL), which leads to low bioavailability and limits its use in in-vivo studies. This document provides detailed application notes and protocols for developing stable aqueous formulations of this compound to enhance its solubility and bioavailability for reliable in-vivo research. Several effective strategies are covered, including the use of solid dispersions, nanoformulations, and cyclodextrin complexation.
Strategies for Enhancing this compound's Aqueous Solubility
The low aqueous solubility of this compound is a major hurdle for its systemic delivery and therapeutic efficacy. To overcome this, various formulation strategies have been developed to improve its dissolution and absorption.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a solid hydrophilic carrier. This method enhances the dissolution rate by reducing the particle size of the drug to a molecular level and converting its crystalline form to a more soluble amorphous form.
Key Carriers:
-
Polyethylene Glycols (PEGs)
-
Polyvinylpyrrolidone (PVP K30)
-
Sorbitol
-
Eudragit
Studies have shown that solid dispersions of this compound with these carriers significantly improve its dissolution profile. For instance, a solid dispersion with PVP K30 demonstrated an 89% drug release after 2 hours, a substantial increase compared to pure this compound[1].
Nanoformulations
Nanotechnology offers promising approaches to enhance the solubility and bioavailability of hydrophobic drugs like this compound. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to improved dissolution and absorption.
Types of Nanoformulations:
-
This compound Nanoparticles (PNPs): These can be prepared using techniques like flash nanoprecipitation. A study reported that PNPs increased the aqueous solubility of this compound from 0.04 mg/mL to 52.31 mg/mL[2][3]. In in-vivo studies in mice, these nanoparticles led to a 7.9–10 fold increase in plasma and a 4.7–5.0 fold increase in brain area under the curve (AUC) compared to a this compound suspension[2][3].
-
Nanoemulsions: These are isotropic, thermodynamically stable systems of oil, water, surfactant, and co-surfactant. This compound-loaded nanoemulsions have been formulated using oleic acid, Cremophore EL, and Tween 80, showing enhanced drug release and permeation[4][5][6].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. An optimized SEDDS formulation of this compound demonstrated a 5.2-fold higher AUC in rats compared to self-prepared capsules[7].
Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that enhance their solubility and stability.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
The formation of an inclusion complex with HP-β-CD has been shown to significantly increase the solubility and permeability of this compound[8][9].
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on enhancing this compound's aqueous formulation.
Table 1: Solubility and Dissolution Enhancement of this compound Formulations
| Formulation Type | Carrier/Excipient | Solubility Enhancement | Dissolution/Release Profile | Reference |
| Solid Dispersion | PVP K30 | - | 89% release in 2 hours | [1] |
| Solid Dispersion | PEG | - | 76% release in 2 hours | [1] |
| Solid Dispersion | Sorbitol | - | 70% release in 2 hours | [1] |
| Solid Dispersion | PVP (2:1 ratio) | - | 40.32% dissolution | [10] |
| Solid Dispersion | Eudragit (1:1 ratio) | - | 38.02% dissolution | [10] |
| Nanoparticles | Poloxamer 188, Eudragit L100-55 | From 0.04 mg/mL to 52.31 mg/mL | 12.83-fold higher release rate than suspension | [2][3] |
| Nanoemulsion | Oleic acid, Cremophore EL, Tween 80 | - | Significantly improved drug release vs. pure dispersion | [4][5][6] |
| Cyclodextrin Complex | HP-β-CD | Significant increase | Increased dissolution rate, plateau in ~30 min | [8][9] |
Table 2: In-vivo Bioavailability Enhancement of this compound Formulations
| Formulation Type | Animal Model | Key Bioavailability Parameter | Improvement vs. Control | Reference |
| Nanoparticles (Oral) | C57BL/6 mice | Plasma AUC₀₋₁₂₀ₘᵢₙ | 7.9–10 times higher | [2][3] |
| Nanoparticles (Oral) | C57BL/6 mice | Brain AUC₀₋₁₂₀ₘᵢₙ | 4.7–5.0 times higher | [2][3] |
| SEDDS (Oral) | Rats | Cₘₐₓ₁, Cₘₐₓ₂, AUC | 3.8-fold, 7.2-fold, and 5.2-fold higher, respectively | [7] |
| SEDDS (Oral) | Rats | Relative Bioavailability | 625.74% | [7] |
| LPHNPs (Oral) | Albino Wistar rats | Intestinal Permeation | 6.02-times higher | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation of various this compound formulations.
Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., 1:1, 1:2, 1:4 weight ratios).
-
Dissolve both this compound and the carrier in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent at 40-50°C under reduced pressure until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered dispersion through a sieve (#60 or #80) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol for Preparation of this compound Nanoparticles (Flash Nanoprecipitation)
Materials:
-
This compound
-
Eudragit L100-55
-
Poloxamer 188
-
Ethanol
-
Deionized water
-
Multi-Inlet Vortex Mixer (MIVM)
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Prepare an ethanolic solution containing this compound and Eudragit L100-55.
-
Prepare an aqueous solution of Poloxamer 188.
-
Set up the MIVM with four streams.
-
Pump the ethanolic solution of this compound and Eudragit L100-55 through one inlet and the aqueous solution of Poloxamer 188 through the other three inlets of the MIVM at controlled flow rates.
-
The rapid mixing within the MIVM will induce the precipitation of this compound nanoparticles.
-
Collect the resulting nanoparticle suspension.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove the organic solvent and unencapsulated drug.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol for Preparation of this compound Nanoemulsion (High-Energy Ultrasonication)
Materials:
-
This compound
-
Oil (e.g., Oleic acid)
-
Surfactant (e.g., Cremophore EL)
-
Co-surfactant (e.g., Tween 80)
-
Deionized water
-
Vortex mixer
-
Ultrasonicator (probe or bath)
Procedure:
-
Prepare the oil phase by dissolving this compound in the selected oil.
-
Prepare the surfactant/co-surfactant (Sₘᵢₓ) mixture by blending the surfactant and co-surfactant at a specific ratio (e.g., 1:1, 2:1).
-
Add the oil phase to the Sₘᵢₓ mixture and vortex for 5-10 minutes to form a homogenous mixture.
-
Slowly add the aqueous phase (deionized water) to the oil-Sₘᵢₓ mixture under continuous vortexing to form a coarse emulsion.
-
Subject the coarse emulsion to high-energy ultrasonication for a specified time (e.g., 5-15 minutes) in a water bath to reduce the droplet size and form a nanoemulsion.
-
Allow the nanoemulsion to cool to room temperature.
-
Characterize the nanoemulsion for droplet size, PDI, zeta potential, and drug content.
Visualizations
Experimental Workflow for this compound Formulation Development
Caption: Workflow for developing and evaluating stable aqueous this compound formulations.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and metabolism. Understanding these pathways is crucial for designing in-vivo studies to evaluate its therapeutic efficacy.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The development of a stable aqueous formulation is critical for the successful in-vivo evaluation of this compound. The methods outlined in this document, including solid dispersions, nanoformulations, and cyclodextrin complexation, provide robust strategies to overcome the challenges of this compound's poor solubility and enhance its bioavailability. Researchers should carefully select the most appropriate formulation strategy based on their specific experimental needs and available resources. The provided protocols offer a starting point for the development and characterization of these enhanced this compound formulations, paving the way for more reliable and reproducible in-vivo studies.
References
- 1. Enhanced solubility of this compound using hydrophilic carrier-based potent solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significantly Increased Aqueous Solubility of this compound via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sharonleunglab.com [sharonleunglab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation of this compound-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Combinations of this compound with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anticancer Effects of Piperine Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperine, the primary alkaloid in black pepper (Piper nigrum), has garnered significant attention for its potential anticancer properties.[1][2] It has been shown to modulate various signaling pathways, inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in numerous cancer cell types.[1][3][4] This document provides detailed application notes and standardized protocols for a suite of cell-based assays to consistently and accurately evaluate the anticancer efficacy of this compound.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature. These values can serve as a reference for expected outcomes and for designing dose-response experiments.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | 72 | Not specified, but cytotoxic | [5] |
| HT-29 | Colorectal Cancer | 72 | Not specified, but cytotoxic | [5] |
| HCT-15 | Colorectal Cancer | 72 | Not specified, but cytotoxic | [5] |
| DLD-1 | Colorectal Cancer | 48 | ~125 | [4] |
| SW480 | Colorectal Cancer | 48 | ~125 | [4] |
| HT-29 | Colorectal Cancer | 48 | ~125 | [4] |
| Caco-2 | Colorectal Cancer | 48 | ~125 | [4] |
| KKU-M452 | Cholangiocarcinoma | 24 | 149.07 | [6] |
| KKU-100 | Cholangiocarcinoma | 72 | 87.40 | [6] |
| MCF-7 | Breast Cancer | 24 | Not specified, synergistic with cisplatin | [7] |
| 4T1 | Murine Breast Cancer | 48 | 105 | [8] |
| 4T1 | Murine Breast Cancer | 72 | 78.52 | [8] |
| HeLa | Cervical Cancer | Not specified | 49.27 (at 100µM) | [2] |
| CaSki | Cervical Cancer | Not specified | 42.92 - 218.4 | [9] |
| SiHa | Cervical Cancer | Not specified | 42.92 - 218.4 | [9] |
| A375SM | Melanoma | Not specified | Not specified, dose-dependent decrease | [10] |
| A375P | Melanoma | Not specified | Not specified, dose-dependent decrease | [10] |
| SNU-16 | Gastric Cancer | Not specified | Dose-dependent inhibition | [11] |
| PANC-1 | Pancreatic Cancer | 72 | Dose-dependent inhibition | [12] |
| HSC-3 | Oral Cancer | 24 | Dose-dependent reduction | [13] |
| Tongue Squamous Carcinoma | Oral Cancer | 24 | 21.2 | [14] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptosis Rate (%) | Assay Method | Reference |
| HeLa | Cervical Cancer | 50 | 21.33 | DAPI Staining | [2] |
| HeLa | Cervical Cancer | 100 | 34.66 | DAPI Staining | [2] |
| KKU-100 | Cholangiocarcinoma | 250 | Increased late apoptosis | Annexin V/PI | [6] |
| KKU-M452 | Cholangiocarcinoma | 250 | Increased late apoptosis | Annexin V/PI | [6] |
| SNU-16 | Gastric Cancer | 150 | Significant increase | Annexin V/PI | [11] |
| HSC-3 | Oral Cancer | 150 | Concentration-dependent increase | Annexin V/PI | [13] |
| Tongue Squamous Carcinoma | Oral Cancer | IC50 | 31.14 (apoptosis + necrosis) | Flow Cytometry | [14] |
| OSCC | Oral Squamous Carcinoma | IC50 | 29.27 (apoptosis + necrosis) | Not Specified | [15] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Conc. (µM) | Effect on Cell Cycle | Reference |
| DLD-1 | Colorectal Cancer | Not specified | G1 phase arrest | [4] |
| KKU-100 | Cholangiocarcinoma | Not specified | G0/G1 phase arrest | [6] |
| KKU-M452 | Cholangiocarcinoma | Not specified | S to G2/M phase arrest | [6] |
| 4T1 | Murine Breast Cancer | 140, 280 | G2/M phase arrest | [8] |
| HeLa | Cervical Cancer | 100 | G2/M phase arrest (18.38% of cells) | [2] |
| CaSki | Cervical Cancer | 150 | G0/G1 phase arrest | [9] |
| SiHa | Cervical Cancer | 150 | G0/G1 phase arrest | [9] |
| SK MEL 28 | Melanoma | 150 | G1 phase arrest | [16] |
| B16 F0 | Murine Melanoma | 150 | G1 phase arrest (~85% of cells) | [16] |
| PANC-1 | Pancreatic Cancer | Not specified | Cell cycle arrest | [12] |
| Tongue Squamous Carcinoma | Oral Cancer | IC50 | Increase in G1 to S phase, decrease in G2/M | [14] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[8][17]
-
Treat cells with various concentrations of this compound (e.g., 0-300 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[15][18]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][18]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][18]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle control.
-
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Trichloroacetic acid (TCA), 50%
-
Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.[5][6]
-
After incubation, fix the cells by adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.[5]
-
Wash the plates five times with distilled water and air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[5]
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.[5]
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.[6]
-
Measure the absorbance at 540 nm.[6]
-
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates (2.5 x 10⁵ cells/well) and incubate overnight.[6]
-
Treat cells with desired concentrations of this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[11]
-
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates (2.5 x 10⁵ cells/well) and allow them to attach overnight.[6]
-
Treat cells with this compound for 24 hours.[6]
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[6]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
-
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Materials:
-
Cancer cell lines
-
6-well or 24-well plates
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow until they form a confluent monolayer.[8]
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.[6]
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).[6][8]
-
Measure the wound area at each time point to quantify cell migration.
-
b) Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Cancer cell lines
-
Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane matrix
-
Serum-free medium and complete medium
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Protocol:
-
Coat the top of the transwell insert with Matrigel and allow it to solidify.
-
Seed cells in the upper chamber in serum-free medium containing this compound.[9]
-
Add complete medium (with serum as a chemoattractant) to the lower chamber.[9]
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of stained cells in several fields of view under a microscope to quantify invasion.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis.
Caption: this compound's impact on key cancer signaling pathways.
Experimental Workflow for Evaluating this compound's Anticancer Effects
The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Effects on Cancer Cell Fate
This diagram illustrates the logical progression from this compound treatment to the ultimate fate of the cancer cell.
Caption: Logical flow of this compound's anticancer actions.
References
- 1. Cancer Chemoprevention and this compound: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by this compound in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and this compound: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. This compound Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anticancer activity of ethanolic extracts of Piper nigrum against colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. The Synergistic Combination of Cisplatin and this compound Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces Neoplastic Progression in Cervical Cancer Cells by Downregulating the Cyclooxygenase 2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor and Apoptosis-inducing Effects of this compound on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 11. This compound Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. asdj.journals.ekb.eg [asdj.journals.ekb.eg]
- 15. This compound Enhances the Anticancer Effects of Cisplatin on Tongue Squamous Cell Carcinoma Cell Line by Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Models for Studying Piperine's Effect on P-glycoprotein
FOR IMMEDIATE RELEASE
Probing the Bio-Enhancing Effects of Piperine: A Guide to In Vitro P-glycoprotein Interaction Models
[City, State] – [Date] – this compound, the primary alkaloid in black pepper, has garnered significant attention for its ability to enhance the bioavailability of various drugs. This bio-enhancing property is largely attributed to its interaction with the efflux transporter P-glycoprotein (P-gp), a key player in drug disposition and multidrug resistance in cancer. To facilitate further research in this area, we present detailed application notes and protocols for utilizing in vitro models to investigate the multifaceted effects of this compound on P-gp.
These guidelines are designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of established cell-based and non-cell-based assays to characterize this compound as a P-gp modulator.
Summary of In Vitro Models and Key Findings
A variety of in vitro systems are employed to elucidate the inhibitory and inductive effects of this compound on P-gp. The most commonly used models include intestinal epithelial cell lines like Caco-2, which naturally express P-gp, and transfected cell lines such as MDCK-MDR1, which overexpress human P-gp. These models are instrumental in studying P-gp-mediated transport and its modulation.
Data Presentation: Quantitative Effects of this compound on P-gp Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound on P-gp activity from various in vitro studies.
| In Vitro Model | P-gp Substrate | This compound Concentration | Effect | IC50 Value | Reference |
| Caco-2 cells | Digoxin | Not specified | Inhibition of transport | 15.5 µM | [1][2][3][4] |
| Caco-2 cells | Cyclosporine A | Not specified | Inhibition of transport | 74.1 µM | [1][2][3][4] |
| L-MDR1 cells | [3H]-Digoxin | 10-100 µM | Inhibition of efflux | Abolished at 50 µM | [5][6] |
| Caco-2 cells | [3H]-Digoxin | 10-100 µM | Inhibition of efflux | Abolished at 50 µM | [5][6] |
| Caco-2 cells | Rhodamine 123 | Dose-dependent | Increased intracellular accumulation | Not determined | [7] |
| CEM/ADR 5000 cells | Calcein-AM | Dose-dependent | Increased intracellular accumulation | Not determined | [7] |
Note: IC50 is the half maximal inhibitory concentration.
Dual Role of this compound: Inhibition vs. Induction
It is crucial to note that this compound exhibits a dual effect on P-gp. While acute exposure leads to P-gp inhibition, prolonged exposure has been shown to induce P-gp expression.
| In Vitro Model | This compound Concentration | Duration of Exposure | Effect on P-gp | Reference |
| Caco-2 cells | 50 and 100 µM | 48 and 72 hours | Increased P-gp protein and MDR1 mRNA levels | [5][6] |
| Lucena-1 and FEPS cells | 100 µM | 72 hours | Increased P-gp expression | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: P-gp Mediated Transport Assay in Caco-2 Cells
This protocol is designed to assess the effect of this compound on the transport of a P-gp substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
This compound
-
Scintillation counter or fluorescence plate reader
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer using Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be less than 1 x 10^-6 cm/s.
-
Transport Study (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the P-gp substrate and various concentrations of this compound (or vehicle control) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Study (Basolateral to Apical - B-A): a. Follow the same procedure as above, but add the substrate and this compound to the basolateral chamber and sample from the apical chamber.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate method (e.g., scintillation counting for radiolabeled substrates, fluorescence spectroscopy for fluorescent substrates).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Protocol 2: Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123.
Materials:
-
P-gp expressing cells (e.g., Caco-2, MDCK-MDR1)
-
96-well black, clear-bottom plates
-
Phenol red-free culture medium
-
Rhodamine 123
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with warm HBSS and pre-incubate with various concentrations of this compound or verapamil in HBSS for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 60-90 minutes at 37°C.
-
Washing: Discard the substrate solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: An increase in intracellular fluorescence in this compound-treated cells compared to the control indicates inhibition of P-gp efflux.
Protocol 3: Western Blotting for P-gp Expression
This protocol details the detection of P-gp protein levels after prolonged exposure to this compound.
Materials:
-
Caco-2 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed Caco-2 cells in 6-well plates and treat with this compound (e.g., 50 µM, 100 µM) or vehicle control for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate with the primary anti-P-gp antibody overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the normalized band intensity in this compound-treated cells indicates P-gp induction.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental designs and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for P-gp mediated transport assay in Caco-2 cells.
Caption: Workflow for Rhodamine 123 accumulation assay.
While direct signaling pathways for this compound-mediated P-gp regulation are still under investigation, some studies suggest the involvement of pathways like Akt/mTOR.[10] However, a direct, confirmed signaling cascade leading to P-gp modulation by this compound is not yet fully elucidated. Research has shown this compound can inhibit TGF-β signaling pathways, but its direct link to P-gp expression in this context is not explicitly stated.[11][12]
Conclusion
The in vitro models and protocols outlined in these application notes provide a robust framework for investigating the complex interaction between this compound and P-glycoprotein. A thorough understanding of this interaction is paramount for optimizing the therapeutic efficacy of co-administered drugs and for the rational design of novel drug formulations. The provided methodologies will aid researchers in generating high-quality, reproducible data to further unravel the mechanisms behind this compound's bio-enhancing capabilities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 5. In vitro and in vivo evaluation of the effects of this compound on P-gp function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective Cytotoxicity of this compound over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound depresses the migration progression via downregulating the Akt/mTOR/MMP-9 signaling pathway in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Piperine Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperine, the primary bioactive alkaloid in black pepper (Piper nigrum), is renowned for its pungent taste and various pharmacological activities. It is also known to enhance the bioavailability of numerous drugs by inhibiting drug-metabolizing enzymes and transporters. Understanding the metabolic fate of this compound is crucial for evaluating its safety, efficacy, and potential drug-drug interactions. Following oral administration, this compound undergoes extensive metabolism in the body, and its metabolites are primarily excreted in the urine.[1] This document provides detailed analytical methods for the detection and quantification of this compound metabolites in a urinary matrix, tailored for researchers in pharmacology, toxicology, and drug development.
This compound Metabolism Overview
This compound is metabolized through several key pathways, including hydroxylation, cleavage of the methylenedioxy bridge, conjugation with glucuronic acid and sulfate, and opening of the piperidine ring.[2] The major urinary metabolites include piperonylic acid, piperonyl alcohol, piperonal, and vanillic acid, which can be present in their free forms or as glucuronide and sulfate conjugates.[1] An understanding of these metabolic transformations is fundamental for the development of robust analytical methods.
This compound Metabolic Pathways
Caption: Metabolic pathways of this compound leading to urinary excretion.
Quantitative Data Summary
While specific concentration ranges of this compound metabolites in human urine are not extensively documented in publicly available literature, animal studies provide some insight into the extent of excretion. In rats, the free forms of metabolites such as piperonylic acid, piperonyl alcohol, piperonal, and vanillic acid accounted for approximately 15.5% of the administered oral dose of this compound within 96 hours.[3] The majority of metabolites are expected to be present as glucuronide and sulfate conjugates.
For analytical method development, a summary of key this compound metabolites and their mass spectrometric information is crucial.
Table 1: Key this compound Metabolites and their Mass Spectrometric Data
| Metabolite | Chemical Formula | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | C₁₇H₁₉NO₃ | 286.14 | 177.1, 115.1, 84.1 |
| Piperic Acid | C₁₂H₁₀O₄ | 219.06 | 201.0, 173.1, 145.1 |
| Piperonyl Alcohol | C₈H₈O₃ | 153.05 | 135.0, 123.0, 95.1 |
| Piperonal | C₈H₆O₃ | 151.04 | 149.0, 121.0, 93.0 |
| Vanillic Acid | C₈H₈O₄ | 169.05 | 151.0, 123.1, 95.1 |
| This compound Glucuronide | C₂₃H₂₇NO₉ | 462.17 | 286.14, 176.1 |
Note: The m/z values are theoretical and may vary slightly depending on the instrument and calibration.
Experimental Protocols
The following protocols describe a robust method for the extraction and quantification of this compound metabolites from urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Workflow
Caption: Experimental workflow for this compound metabolite analysis in urine.
Sample Preparation: Extraction of this compound Metabolites from Urine
This protocol includes an enzymatic hydrolysis step to cleave conjugated metabolites, allowing for the quantification of total (free + conjugated) metabolite concentrations.
Materials:
-
Human urine samples
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To a clean 15 mL centrifuge tube, add 1 mL of the supernatant from the centrifuged urine.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture for 10 seconds and incubate at 37°C for 18 hours.
-
After incubation, add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the metabolites.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid: 20% Acetonitrile) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10-10.1 min: 95-20% B; 10.1-15 min: 20% B |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: These parameters should be optimized for the specific instrument and metabolites of interest.
MRM Transitions: The MRM transitions for each metabolite (precursor ion to product ion) and their corresponding collision energies and cone voltages need to be optimized on the specific mass spectrometer being used. The values in Table 1 can serve as a starting point for this optimization.
Data Analysis and Quantification
Quantification of the this compound metabolites is achieved by constructing a calibration curve. Standard solutions of each target metabolite of known concentrations are prepared and analyzed. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the metabolites in the urine samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound metabolites in urine. These protocols are essential for pharmacokinetic studies, drug metabolism research, and the safety assessment of this compound and this compound-containing products. The successful implementation of these methods will contribute to a deeper understanding of the biological effects of this ubiquitous dietary compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Water Solubility of Piperine in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of piperine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's poor water solubility a problem in experiments?
A1: this compound, a bioactive alkaloid from black pepper, has low solubility in water (approximately 40 µg/mL), which can lead to several experimental challenges.[1] This poor solubility hinders its bioavailability and can result in inaccurate and irreproducible results in in-vitro and in-vivo studies due to precipitation in aqueous culture media or physiological fluids.[2]
Q2: What are the common methods to improve the solubility of this compound for experimental use?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in an inert water-soluble carrier can improve its dissolution rate.[3][4][5][6]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced solubility and dissolution.[7][8][9][10]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules forms inclusion complexes that have improved water solubility.[2][11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, effectively solubilizing this compound.[14][15][16]
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on the specific requirements of your experiment:
-
For in-vitro cell culture studies , cyclodextrin complexation or the use of a co-solvent system (like DMSO, followed by dilution) are often suitable. However, care must be taken to ensure the final solvent concentration is not toxic to the cells.
-
For oral bioavailability studies in animal models , nanoparticle formulations, solid dispersions, and SEDDS are excellent choices as they have been shown to significantly enhance absorption.[7][9][14][17]
-
For formulation development , solid dispersions and SEDDS offer pathways to scalable and stable dosage forms.[4][17]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in the lab.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound precipitates immediately upon addition to aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent used to dissolve this compound is not miscible or is rapidly diluted, causing the this compound to crash out. | - Reduce the final concentration of this compound. - Use a solubilization technique: Prepare a stock solution using a water-miscible organic solvent like DMSO and add it to the aqueous medium dropwise while vortexing. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).- Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.[18] |
| This compound solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | - Temperature shift: Solubility can decrease as the solution cools from preparation temperature to incubator temperature.[18]- Interaction with media components: this compound may interact with proteins or salts in the media, leading to precipitation.[18]- pH shift: Changes in CO2 levels in the incubator can alter the pH of the medium, affecting this compound's solubility.[18] | - Test the stability of your this compound formulation in the specific cell culture medium over the duration of your experiment.- Consider using a more robust solubilization method like cyclodextrin complexation or nanoformulations, which can provide better stability.[9][11] |
| Inconsistent results in cell-based assays. | - Incomplete dissolution of this compound: If not fully dissolved, the actual concentration of this compound available to the cells will be lower than intended and may vary between experiments.- Precipitation during the assay: this compound may be precipitating over the course of the experiment. | - Visually inspect your this compound solutions for any signs of precipitation before use.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles.- Employ a validated solubilization method and confirm the final concentration and stability of this compound in your experimental medium. |
Quantitative Data on this compound Solubility Enhancement
The following table summarizes the improvement in this compound's aqueous solubility and dissolution achieved through various methods.
| Method | Carrier/System | Key Findings | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Dissolution rate of 40.32% for a 2:1 this compound to PVP ratio. | [3][4] |
| Eudragit | Dissolution rate of 38.02% for a 1:1 this compound to Eudragit ratio. | [3][4] | |
| Hydroxypropyl Methylcellulose (HPMC) 2910 | 7.88-fold increase in solubility with a 1:2 this compound to HPMC ratio. | [19][20][21] | |
| Sorbitol, PEG, PVP K30 | Drug release of 70%, 76%, and 89% respectively after 2 hours. | [22] | |
| Nanoparticles | Nanoprecipitation Method | 2.7-fold improvement in oral bioavailability. | [9] |
| Nanoparticle Formulation | Aqueous solubility significantly increased from 0.04 mg/mL to 52.31 mg/mL. | [23] | |
| Cyclodextrin Complexation | β-cyclodextrin (βCD) derivatives (HPβCD, SBEβCD) | Stability constant of the inclusion complex was approximately two-fold higher compared to βCD. | [2][11] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant increase in solubility and permeability. | [24] | |
| Self-Emulsifying Drug Delivery System (SEDDS) | Ethyl oleate, Tween 80, Transcutol P | Relative bioavailability was 625.74% compared to self-prepared capsules. | [14][16] |
| Glyceryl monolinoleate, Poloxamer 188, Transcutol HP | 4.92-fold higher relative bioavailability than pure this compound dispersion. | [17] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing this compound solid dispersions to enhance its dissolution rate.[4][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing solubility and stability of this compound using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Dissolution Rate of this compound Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity | Trends in Sciences [tis.wu.ac.th]
- 5. Enhancement of Dissolution Rate of this compound Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. This compound-loaded nanoparticles with enhanced dissolution and oral bioavailability for epilepsy control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced oral bioavailability of this compound by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. [PDF] Enhancing the solubility and dissolution rate of this compound via preparation of this compound–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method | Semantic Scholar [semanticscholar.org]
- 20. jppres.com [jppres.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Enhanced solubility of this compound using hydrophilic carrier-based potent solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Significantly Increased Aqueous Solubility of this compound via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combinations of this compound with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sybespharmacy.com [sybespharmacy.com]
Technical Support Center: Prevention of Piperine Photodegradation in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of piperine during laboratory storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Problem | Possible Cause | Solution |
| Loss of this compound potency or concentration in a stored solution. | Exposure to light, especially UV radiation.[1][2][3] | Store this compound, both in solid form and in solution, in amber-colored vials or containers that block UV light.[4] For solutions, wrap containers in aluminum foil for extra protection.[2] |
| Inappropriate solvent selection. | This compound stability can be solvent-dependent. While soluble in various organic solvents like ethanol, DMSO, and chloroform, prolonged storage in certain solvents, especially in the presence of light, can accelerate degradation.[2][5] For stock solutions, consider using deoxygenated solvents and storing them under an inert gas like nitrogen or argon.[5] | |
| High storage temperature. | This compound is susceptible to thermal degradation.[1][6] | |
| Unexpected peaks appear in HPLC or other analytical readouts. | Formation of degradation products due to light exposure. | This indicates that photodegradation has occurred. Common degradation products include chavicine, isochavicine, and isothis compound.[3] Review storage and handling procedures to minimize light exposure. |
| Oxidative degradation. | This compound can degrade under oxidative stress.[7][8] | |
| Variability in experimental results using this compound. | Inconsistent handling procedures leading to varying levels of degradation. | Standardize all handling procedures to minimize light and air exposure. Prepare fresh solutions for critical experiments whenever possible. |
| Isomerization of this compound. | Exposure to light, particularly UV light, can cause this compound to isomerize into less active or tasteless forms like chavicine.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in the lab?
A1: The primary cause of this compound degradation in a laboratory setting is exposure to light, particularly ultraviolet (UV) radiation.[1][3] this compound's structure, which contains multiple conjugated double bonds, makes it highly susceptible to photochemical reactions, leading to isomerization and the formation of various degradation products.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry, and dark place.[4][9] Use tightly sealed, light-resistant containers, such as amber glass bottles. Recommended storage temperatures are generally between 15–25°C.[9]
Q3: How should I prepare and store this compound stock solutions?
A3: When preparing stock solutions, dissolve this compound in a suitable organic solvent like ethanol, DMSO, or chloroform.[5] To minimize degradation, use amber-colored volumetric flasks or wrap the flask in aluminum foil. For long-term storage, purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen and store it in a tightly sealed, light-resistant container in a refrigerator, being mindful of the solvent's freezing point.[5] It is best practice to prepare fresh solutions for sensitive experiments.[2]
Q4: What are the common degradation products of this compound?
A4: Upon exposure to light and other stress factors, this compound can degrade into several products. The most common are its isomers, including chavicine, isochavicine, and isothis compound.[3] Other identified degradation products under various stress conditions (hydrolysis, oxidation) include piperic acid, piperidine, dihydrothis compound, and piperylin.[1][7][8]
Q5: Can I use any solvent to dissolve this compound?
A5: While this compound is soluble in many organic solvents, the choice of solvent can impact its stability.[2] For analytical purposes, solvents like ethanol, acetone, and ethyl acetate can be used, provided the solutions are protected from light.[2] For stock solutions intended for storage, using a solvent that has been purged with an inert gas can help prevent oxidative degradation.[5]
Q6: How can I enhance the stability of this compound for experimental use?
A6: Encapsulation is a proven method to enhance this compound's stability. Complexation with molecules like cyclodextrins can protect this compound from light and other environmental factors, thereby slowing down its degradation.[1][10] This is particularly useful for applications where this compound may be exposed to light for extended periods.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Photodegradation of this compound in Solution
| Light Source | Exposure Time | Solvent | This compound Retention (%) | Reference |
| UVA Light | 10 min | Not specified (Free this compound) | Significant decline | [1] |
| UVA Light | 120 min | Not specified (Free this compound) | ~20% | [1] |
| Diffused Daylight | 2 hours | Various (e.g., ethanol, acetone) | Considerable loss | [2] |
Table 2: Stability of this compound Under Other Stress Conditions
| Stress Condition | Duration | Temperature | pH | This compound Retention (%) | Reference |
| Thermal | 5 days | 80°C | Neutral | ~26.4% | [1] |
| Acidic | 2 hours | 37°C | 2 | ~68% | [1] |
| Oxidative (15% H₂O₂) | 25 days | Room Temp | Neutral | Extensive degradation | [7][8] |
Experimental Protocols
Protocol 1: Assessing Photostability of this compound
Objective: To determine the stability of a this compound solution upon exposure to UV light.
Materials:
-
This compound standard
-
Methanol (or other suitable solvent)
-
Amber and clear glass vials
-
UV chamber
-
HPLC system with a C18 column and UV detector
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions (e.g., 10 µg/mL) in both amber and clear glass vials.
-
Place the vials in a UV chamber.
-
At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The amber vial serves as a control to account for any degradation not caused by light.
Protocol 2: Identification of this compound Degradation Products using LC/Q-TOF-MS
Objective: To identify the products formed from the forced degradation of this compound.
Materials:
-
This compound
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
UV lamp (for photolysis)
-
LC/Q-TOF-MS system
Methodology:
-
Stress Conditions: Subject this compound to various stress conditions as per ICH guidelines (e.g., acidic, alkaline, oxidative, photolytic, and thermal stress).[8]
-
Acid/Base Hydrolysis: Incubate this compound solution with HCl or NaOH at 80°C.
-
Oxidation: Treat this compound solution with H₂O₂ at room temperature.
-
Photolysis: Expose this compound solution to UV light.
-
-
Chromatographic Separation: Separate the drug and its degradation products using a suitable HPLC method (e.g., C18 column with a gradient elution of acetonitrile and water with formic acid).[8]
-
Mass Spectrometric Analysis: Analyze the eluent using a Q-TOF mass spectrometer in both positive and negative ion modes to obtain accurate mass measurements of the parent drug and its degradation products.
-
Structure Elucidation: Characterize the degradation products by comparing their fragmentation patterns with that of the parent this compound molecule.[7]
Visualizations
Caption: Photodegradation pathway of this compound upon exposure to UV light.
Caption: General experimental workflow for this compound stability testing.
Caption: Decision flowchart for preventing this compound degradation.
References
- 1. Stability, bioavailability, and cellular antioxidant activity of this compound complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of this compound in different solvents and its spectrophotometric estimation. - ePrints@CFTRI [ir.cftri.res.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. The degradation kinetics of flavor in black pepper (Piper nigrum L.) [ir.niist.res.in:8080]
- 7. Identification and characterization of stress degradation products of this compound and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Identification and characterization of stress degradation products of this compound and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. Enhancing solubility and stability of this compound using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperine Dosage for Bioavailability Enhancement Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing piperine for bioavailability enhancement studies. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance bioavailability?
This compound is the primary bioactive compound found in black pepper (Piper nigrum) and is responsible for its pungency. It is widely recognized for its ability to enhance the bioavailability of various drugs and nutrients.[1] This is achieved through several mechanisms:
-
Inhibition of Drug Metabolizing Enzymes: this compound inhibits key enzymes in the liver and intestines, such as Cytochrome P450 (CYP3A4, CYP2C9) and UDP-glucuronyltransferase (UGT).[2][3][4] This slows down the metabolic breakdown of co-administered substances, allowing them to remain in the body for longer and at higher concentrations.[2][3][4]
-
Inhibition of Efflux Transporters: It inhibits the function of P-glycoprotein (P-gp), an efflux transporter that pumps substances out of cells and back into the intestinal lumen for excretion.[3][5] By blocking P-gp, this compound increases the intestinal absorption and cellular uptake of drugs.[3][5]
-
Enhancement of Intestinal Permeability: this compound can modulate the dynamics of the intestinal brush border membrane, potentially increasing its fluidity and the absorptive surface area by increasing the length of microvilli.[4][6]
-
Thermogenesis: this compound stimulates thermogenesis, a process that increases metabolic activity and blood flow to the gut, which may enhance nutrient and drug absorption.[7][8]
Q2: What are the recommended starting doses for this compound in research?
The optimal dose of this compound can vary significantly depending on the compound being studied, the animal model, and the experimental design (in vitro vs. in vivo). The following tables provide a summary of commonly used and studied doses.
Table 1: Recommended Starting Doses of this compound for In Vivo Studies
| Animal Model | Route of Administration | Recommended Dose Range | Reference |
| Rats | Oral | 20 mg/kg | [8] |
| Mice | Oral | 10 - 20 mg/kg | [8] |
| Humans | Oral | 15 - 20 mg/day | [2][9] |
Table 2: Effective Concentrations of this compound for In Vitro Studies
| In Vitro Model | Effective Concentration Range | Application | Reference |
| Caco-2 cells | 10 - 100 µM | P-gp inhibition, permeability assays | [3][10] |
| Liver Microsomes | Varies (dependent on substrate) | Enzyme inhibition assays (CYP450, UGT) | [11] |
Q3: What are the key signaling pathways and molecular targets of this compound?
This compound's bio-enhancing effects are primarily mediated through its interaction with drug metabolizing enzymes and transporters.
-
Cytochrome P450 (CYP) Inhibition: this compound is a known inhibitor of several CYP isozymes, most notably CYP3A4 and CYP2C9, which are responsible for the metabolism of a vast number of drugs.[2]
-
P-glycoprotein (P-gp) Inhibition: By inhibiting this efflux pump, this compound increases the intracellular concentration of P-gp substrates.[3]
-
UDP-glucuronyltransferase (UGT) Inhibition: this compound can inhibit glucuronidation, a major phase II metabolic pathway that facilitates the excretion of drugs and other xenobiotics.[3]
Below is a diagram illustrating the primary mechanisms of this compound's action on drug bioavailability.
Q4: Are there known toxicity concerns with this compound at effective doses?
While generally considered safe at doses found in food, isolated this compound can exhibit toxicity at higher concentrations. It is crucial to be aware of the toxicological profile when designing experiments.
Table 3: this compound Toxicity Data in Animal Models
| Animal Model | Route of Administration | LD₅₀ | Observed Adverse Effects at High Doses | Reference |
| Male Mice | Intragastric (i.g.) | 330 mg/kg | Respiratory paralysis | [12][13] |
| Female Rats | Intragastric (i.g.) | 514 mg/kg | Respiratory paralysis | [12][13] |
| Rats (Subacute) | Oral (daily) | >250 mg/kg | Reduced body weight gain, stomach hemorrhage | [12] |
| Rats (Subchronic) | Oral (90 days) | 50 mg/kg/day | Reduced weight gain (males) | [12] |
A No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg bw/day has been identified in some studies concerning male reproductive toxicity.[12] Genotoxicity studies have yielded conflicting results, but recent studies suggest this compound is not genotoxic at relevant doses.[11][14]
Q5: How should this compound be formulated for oral administration in animal studies?
This compound has low aqueous solubility, which can be a challenge for oral dosing.[15]
-
Suspensions: For preclinical studies, this compound is often suspended in vehicles like 0.5% carboxymethyl cellulose (CMC) or a mix of DMSO and ethanol.[12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations such as SEDDS have been shown to significantly improve the oral bioavailability of this compound itself.[15][16] A common SEDDS formulation consists of an oil (e.g., ethyl oleate), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P).[16]
Troubleshooting Guides
Problem 1: No significant increase in the bioavailability of the co-administered drug is observed.
-
Potential Cause 1: Inappropriate this compound Dose. The dose of this compound may be too low to effectively inhibit metabolic enzymes or efflux transporters.
-
Solution: Conduct a dose-response study with this compound to determine the optimal dose for your specific drug and animal model. Review literature for effective doses with structurally similar drugs.
-
-
Potential Cause 2: Drug is not a substrate for enzymes/transporters inhibited by this compound. If the primary metabolic pathway of your drug is not via CYP3A4, CYP2C9, or UGT, or if it is not a P-gp substrate, this compound will have a limited effect.
-
Solution: Characterize the metabolic pathways and transporter interactions of your drug of interest. If it is not a substrate for the pathways targeted by this compound, an alternative bioenhancer may be necessary.
-
-
Potential Cause 3: Formulation and Administration Issues. Poor suspension or improper administration can lead to inconsistent dosing and absorption of this compound.
-
Potential Cause 4: Timing of Administration. The timing of this compound administration relative to the drug of interest is critical.
-
Solution: Administer this compound 30-60 minutes prior to the drug to allow for absorption and inhibition of metabolic enzymes and transporters.
-
Below is a troubleshooting workflow for this issue.
Problem 2: Unexpected toxicity or adverse effects are observed in animal models.
-
Potential Cause 1: this compound Dose is Too High. The administered dose may be approaching the toxic levels for the specific animal model.
-
Solution: Reduce the dose of this compound. Refer to the toxicity data in Table 3 and consider a dose well below the reported LD₅₀ and LOAEL values. Conduct a pilot study with a lower dose to establish a safe and effective range.
-
-
Potential Cause 2: Drug-Piperine Interaction Leading to Drug Toxicity. By inhibiting the metabolism of the co-administered drug, this compound can increase its plasma concentration to toxic levels.[2][17]
-
Solution: Reduce the dose of the co-administered drug, not necessarily the this compound. The goal of using a bioenhancer is often to achieve therapeutic concentrations with a lower dose of the active drug. Monitor for signs of toxicity related to the primary drug.
-
-
Potential Cause 3: Intrinsic Pharmacological Effects of this compound. At higher doses, this compound itself can have pharmacological effects, including anti-inflammatory and anti-cancer activities, which may confound the results or cause unexpected effects.[18][19]
-
Solution: Include a control group that receives only this compound at the same dose used in the combination group. This will help to differentiate the effects of this compound alone from the effects of the drug-piperine combination.
-
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol is used to assess the effect of this compound on the intestinal permeability of a drug. Caco-2 cells form a monolayer that mimics the intestinal epithelial barrier.[20][21]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 300 Ω·cm²).[20]
-
Experimental Setup:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare transport media (HBSS) containing the test drug at a known concentration, with and without this compound (e.g., 50 µM).
-
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the transport medium containing the drug (and this compound) to the apical (upper) chamber.
-
Add fresh transport medium to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the transport medium containing the drug (and this compound) to the basolateral chamber.
-
Add fresh transport medium to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An increase in the A-B Papp and a decrease in the B-A Papp in the presence of this compound indicates inhibition of efflux transporters like P-gp.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol evaluates the effect of this compound on the pharmacokinetic profile of a co-administered drug.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping: Divide the rats into at least two groups:
-
Control Group: Receives the drug alone.
-
Treatment Group: Receives this compound followed by the drug.
-
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer this compound (e.g., 20 mg/kg, suspended in 0.5% CMC) to the treatment group via oral gavage.
-
After 30-60 minutes, administer the drug to both groups at the same dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). An increase in Cmax and AUC in the treatment group compared to the control group indicates enhanced bioavailability.[15]
References
- 1. codeage.com [codeage.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Mechanisms of Action - BioPerine® [bioperine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron and Physical Activity: Bioavailability Enhancers, Properties of Black Pepper (Bioperine®) and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. Safety Aspects of the Use of Isolated this compound Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Black pepper constituent this compound: genotoxicity studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Enhanced oral bioavailability of this compound by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. wellgreenherb.com [wellgreenherb.com]
- 19. mdpi.com [mdpi.com]
- 20. Stability, bioavailability, and cellular antioxidant activity of this compound complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating Bioavailability of Curcumin and this compound Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting piperine instability in cell culture media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for working with piperine in cell culture media. The focus is on addressing the inherent instability of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in cell culture media?
This compound is susceptible to degradation from several factors commonly encountered in experimental settings. The primary causes are its sensitivity to light and its poor stability in aqueous solutions at physiological pH. The molecule contains a conjugated diene system that can be isomerized by UV light, leading to a loss of biological activity. Additionally, the ester bond in this compound can be hydrolyzed, especially under non-neutral pH conditions, leading to the formation of piperic acid and piperidine.
Q2: Why is my this compound not dissolving properly in the cell culture medium?
This compound is a lipophilic compound with very low aqueous solubility (approximately 40 µg/mL). Direct addition of this compound powder to aqueous cell culture media will result in poor dissolution and precipitation. It is essential to first dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution before further diluting it into the final culture medium.
Q3: What is the recommended solvent and concentration for a this compound stock solution?
The recommended solvent for preparing a this compound stock solution for cell culture applications is high-purity, sterile DMSO. A common stock concentration is 10-20 mM. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How should I store my this compound stock solution to maintain its stability?
To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Protection from Light: Store aliquots in amber-colored vials or wrap clear vials in aluminum foil.
-
Low Temperature: Store at -20°C or -80°C for long-term storage.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected bioactivity in my cell-based assays.
This is a common issue often linked to this compound degradation after it has been diluted into the cell culture medium.
Solution:
-
Minimize Light Exposure: Protect your cell culture plates from direct light after adding the this compound-containing medium. Use foil to cover the plates during incubation.
-
Prepare Fresh Working Solutions: Prepare the final dilution of this compound in the medium immediately before adding it to the cells. Avoid storing diluted this compound solutions.
-
Assess Stability: If inconsistency persists, perform a stability check. Incubate the this compound-containing medium under your experimental conditions (e.g., 24 hours at 37°C) and then measure the remaining this compound concentration using HPLC.
-
Consider Stabilization Strategies: For long-term experiments, consider using stabilizing agents such as cyclodextrins, which can form inclusion complexes with this compound to protect it from degradation and improve solubility.
Quantitative Data Summary
The following tables summarize key data regarding this compound's solubility and stability.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~40 µg/mL | |
| Ethanol | High | |
| DMSO | High | |
| Methanol | High |
| Chloroform | High | |
Table 2: Factors Affecting this compound Stability
| Condition | Effect on Stability | Mitigation Strategy | Reference |
|---|---|---|---|
| UV/Visible Light | Rapid isomerization and degradation | Work in low-light conditions; use amber vials/foil | |
| pH > 7.5 | Increased rate of hydrolysis | Maintain physiological pH; prepare solutions fresh | |
| Elevated Temperature | Accelerates degradation | Store stock solutions at -20°C or below |
| Freeze-Thaw Cycles | Potential for degradation | Aliquot stock solutions into single-use volumes | |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the steps for preparing a 10 mM this compound stock solution in DMSO for use in cell culture experiments.
Materials:
-
This compound powder (high purity)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber-colored microcentrifuge tubes or clear tubes with aluminum foil
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound needed. For a 10 mM solution in 1 mL of DMSO (MW of this compound ≈ 285.34 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 285.34 g/mol * (1000 mg / 1 g) = 2.85 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 2.85 mg of this compound powder.
-
Dissolving: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber tubes. Store immediately at -20°C or -80°C, protected from light.
Visualizations
Below are diagrams illustrating key concepts related to this compound's use in cell culture.
Caption: Factors contributing to the degradation of this compound in experimental settings.
Technical Support Center: Optimizing Piperine Yield from Piper Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction and purification of piperine from various Piper species. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve your experimental yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during your this compound extraction and purification experiments.
Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low this compound yield is a common issue that can stem from several factors throughout the experimental process. Here’s a troubleshooting guide:
-
Plant Material:
-
Species and Variety: The concentration of this compound varies significantly among different Piper species and even between varieties of the same species. Piper nigrum (black pepper) and Piper longum (long pepper) are known to have higher this compound content compared to species like Piper cubeba.[1][2] For instance, one study found the this compound content in P. longum to be 268.50 μg/mL, while P. nigrum had 235.05 μg/mL and P. cubeba only 8.56 μg/mL.[1][2]
-
Quality of Plant Material: The age, harvesting time, and drying process of the peppercorns can affect this compound content. Using finely ground pepper increases the surface area for extraction, leading to better yield.[3][4]
-
-
Extraction Method and Parameters:
-
Choice of Solvent: The polarity of the solvent plays a crucial role. Ethanol has been shown to provide a higher yield of this compound compared to dichloromethane in Soxhlet extraction.[5][6] Chloroform is also an effective solvent but is a known carcinogen.[5] For advanced methods, Natural Deep Eutectic Solvents (NADES) have demonstrated superior performance.[7]
-
Extraction Technique: Conventional methods like Soxhlet extraction can be time-consuming and may degrade thermolabile compounds.[7] Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times.[8][9][10] For example, ultrasonic-assisted enzymatic extraction has been shown to yield more this compound than ultrasonic or enzymatic extraction alone.[8] A sequential microwave-ultrasound-assisted extraction yielded 46.6 mg/g of this compound, which was higher than Soxhlet (39.1 mg/g), MAE (38.8 mg/g), and UAE (37.0 mg/g) alone.[9][11]
-
Optimization of Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio significantly impact yield.[11][12] These parameters should be optimized for your specific experimental setup. For instance, in one study, the optimal conditions for this compound extraction using 96% ethanol were found to be a material-to-solvent ratio of 1:3.9 (g/mL), an extraction time of 104 minutes, and a temperature of 37°C.[11]
-
-
Purification Process:
-
Incomplete Crystallization: this compound may not fully precipitate if the conditions are not optimal. Ensure the extract is sufficiently concentrated before inducing crystallization, and allow adequate time at a low temperature (e.g., 4°C for 48 hours).[3]
-
Losses During Transfers and Filtration: Be meticulous during sample handling to minimize losses. Using techniques like vacuum filtration can improve the recovery of crystals.[13][14]
-
Q2: I am observing an unusual color in my extract. What could be the cause?
A2: The color of your this compound extract can vary depending on the solvent used and the presence of impurities. While pure this compound is a yellow crystalline solid, crude extracts are often dark brown or green.[13][15] A green color in a toluene extract, for instance, has been noted and may be due to the co-extraction of other lipophilic compounds from the pepper.[15] If you are using ethanol, the extract is typically a dark brown oil before crystallization.[13] The color of the final purified this compound should be a pale yellow. If it remains dark, further purification steps may be necessary.
Q3: My purified this compound has a low melting point and appears impure. How can I improve its purity?
A3: A broad or low melting point is a classic indicator of impurities. The melting point of pure this compound is typically in the range of 128-131°C.[16] To enhance purity, consider the following:
-
Recrystallization: This is a fundamental purification technique. Dissolve your crude this compound in a minimal amount of a hot solvent (e.g., a 3:2 acetone:hexane solution or ethanol) and allow it to cool slowly.[3][13] This process should be repeated until the melting point is sharp and within the expected range.
-
Column Chromatography: For higher purity, especially for pharmaceutical applications, column chromatography can be employed to separate this compound from other co-extracted alkaloids and impurities.[3]
-
Alkali Wash: An alkali wash (e.g., with potassium hydroxide in ethanol or isopropanol) can help to saponify fats and oils, and precipitate other non-piperine compounds, thus purifying the this compound in the solution.[17]
Q4: What are the advantages of using advanced extraction techniques like UAE and MAE over traditional methods?
A4: Advanced extraction techniques offer several benefits over traditional methods like Soxhlet extraction or maceration:
-
Higher Efficiency and Yield: Techniques like UAE and MAE can significantly increase the extraction yield of this compound.[7][8][10]
-
Reduced Extraction Time: These methods are much faster. For example, ultrasonic extraction can reduce the extraction time to as little as 18 minutes, compared to 4-8 hours for Soxhlet or batch extraction.[10]
-
Lower Solvent Consumption: Advanced methods are often more efficient, requiring less solvent, which is both cost-effective and environmentally friendly.[7]
-
Use of Greener Solvents: These techniques can be effectively paired with green solvents like Natural Deep Eutectic Solvents (NADES), further reducing the environmental impact.[7][12]
-
Reduced Thermal Degradation: The shorter extraction times and often lower operating temperatures can help to prevent the degradation of thermolabile compounds like this compound.[7]
Data Presentation: Comparative this compound Yields
The following tables summarize quantitative data on this compound content in different Piper species and yields from various extraction methods.
Table 1: this compound Content in Different Piper Species
| Piper Species | This compound Content | Reference |
| Piper longum | 268.50 µg/mL | [1][2] |
| Piper nigrum | 235.05 µg/mL | [1][2] |
| Piper cubeba | 8.56 µg/mL | [1][2] |
| Piper nigrum (White Pepper) | 7.0% in volatile oils | [18] |
| Piper nigrum (Black Pepper) | 6.3% in volatile oils | [18] |
| Piper nigrum (Green Peppercorn) | 5.6% in volatile oils | [18] |
| Piper nigrum (Red Peppercorn) | 3.4% - 4.3% in volatile oils | [18] |
Table 2: Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Solvent | Yield | Reference |
| Soxhlet Extraction | Ethanol | 10.1% (w/w) | [5] |
| Soxhlet Extraction | Dichloromethane | 7.42% (w/w) | [5] |
| Ultrasonic Probe Extraction (UPE) with NADES | Choline chloride:glycerin:urea (1:1:1) | 49.97 mg/g | [7] |
| Ultrasonic Bath Extraction (UBE) with NADES | Choline chloride:glycerin:urea (1:1:1) | 25.67 mg/g | [7] |
| Ultrasound-Assisted Extraction (UAE) with NADES | Choline chloride-citric acid-1,2-propylene glycol (1:2:2) | 39.075 mg/g | [7][12] |
| Sequential Microwave-Ultrasound-Assisted Extraction | Ethanol | 46.6 mg/g | [9][11] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 38.8 mg/g | [9][11] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 37.0 mg/g | [9][11] |
| Soxhlet Extraction | Ethanol | 39.1 mg/g | [9][11] |
| Ultrasonic-Assisted Enzymatic Extraction | Not specified | 6.439% | [8] |
| Ultrasonic Extraction | Not specified | 5.798% | [8] |
| Enzymatic Extraction | Not specified | 5.286% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Soxhlet Extraction of this compound
This protocol is adapted from a study comparing ethanol and dichloromethane as extraction solvents.[5]
-
Preparation: Weigh approximately 10 g of finely ground black pepper and place it in a Soxhlet thimble.
-
Extraction: Place the thimble in the Soxhlet extractor. Add 100 mL of ethanol (or dichloromethane) to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser.
-
Reflux: Heat the solvent to its boiling point. Allow the extraction to proceed for 3-4 hours for ethanol or 2 hours for dichloromethane, or until the solvent in the thimble becomes clear.
-
Concentration: After extraction, concentrate the solution using a rotary evaporator or a water bath maintained at a temperature appropriate for the solvent (e.g., 90°C for ethanol) to obtain a crude extract.
-
Crystallization: Dissolve the crude extract in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C for 48 hours to facilitate the crystallization of this compound.
-
Isolation: Collect the this compound crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the crystals in a desiccator to a constant weight.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Natural Deep Eutectic Solvents (NADES)
This protocol is based on a study optimizing this compound extraction using UAE and NADES.[7][12]
-
NADES Preparation: Prepare the NADES solvent by mixing choline chloride, citric acid, and 1,2-propylene glycol in a 1:2:2 molar ratio. Add 25% (v/v) of water to the mixture.
-
Extraction:
-
Weigh approximately 0.06 g of finely ground black pepper into a 1.5 mL microcentrifuge tube.
-
Add 0.9 mL of the prepared NADES solution.
-
Place the tube in an ultrasonic bath with a frequency of 37 kHz and a power of 100 W.
-
Sonicate the mixture at 35°C for 30 minutes.
-
-
Separation: Centrifuge the resulting suspension at 10,000 rpm for 10 minutes to separate the solid residue from the liquid extract.
-
Analysis: The supernatant containing the extracted this compound can be analyzed using UV-Vis spectrophotometry or HPLC for quantification.
Visualizations
The following diagrams illustrate key experimental workflows for this compound extraction.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Variations in the this compound content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]
- 2. researchgate.net [researchgate.net]
- 3. botanicalcube.com [botanicalcube.com]
- 4. researchgate.net [researchgate.net]
- 5. kefri.org [kefri.org]
- 6. OPTIMIZATION OF this compound EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS [repository.dkut.ac.ke:8080]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study on different extraction methods for this compound [manu61.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. hielscher.com [hielscher.com]
- 11. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the this compound Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. rubingroup.org [rubingroup.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Sciencemadness Discussion Board - this compound extraction question - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Isolation of Bulk Amount of this compound as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound Content Of Different Peppers [steenbergs.co.uk]
Technical Support Center: Minimizing Piperine's Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing piperine in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of this compound, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cellular assays?
A1: this compound, an alkaloid from black pepper, is known for its pleiotropic activities, which can lead to several off-target effects in cellular assays.[1] The most commonly reported off-target effects include:
-
Modulation of Drug Metabolizing Enzymes and Transporters: this compound can inhibit or induce cytochrome P450 (CYP450) enzymes, such as CYP3A4 and CYP2C9, and drug transporters like P-glycoprotein (P-gp).[2][3][4][5] This can alter the metabolism and cellular concentrations of other compounds in your assay, leading to confounding results.
-
Broad Spectrum Kinase Inhibition: this compound has been shown to interact with a wide range of molecular targets, including various kinases, which can affect multiple signaling pathways simultaneously.[1]
-
Induction of Oxidative Stress: At certain concentrations, this compound can increase the generation of reactive oxygen species (ROS), which can non-specifically induce apoptosis and other cellular stress responses.[6]
-
Alteration of Membrane Properties: this compound's lipophilic nature may lead to non-specific interactions with cellular membranes, potentially affecting membrane fluidity and the function of membrane-bound proteins.
Q2: How can I determine an appropriate working concentration for this compound in my cell line to minimize off-target effects?
A2: Determining the optimal concentration of this compound is crucial. A dose-response study is the first and most critical step.
-
Perform a Cell Viability Assay: Use a cell viability assay, such as the MTT or SRB assay, to determine the cytotoxic concentration range of this compound for your specific cell line.[6][7][8] Start with a broad range of concentrations (e.g., 1 µM to 250 µM) and incubate for different time points (e.g., 24, 48, 72 hours).[6][7][9]
-
Select a Non-Toxic Concentration Range: For studying specific signaling pathways, it is advisable to use concentrations of this compound that show minimal to no effect on cell viability (typically >80% viability) to avoid confounding effects from general cytotoxicity.[10] For instance, in some cell lines, concentrations below 80 µM did not show significant differences in cell viability.[11]
-
Correlate with On-Target Potency: If you are studying a specific target of this compound, aim for concentrations that are relevant to the IC₅₀ or EC₅₀ for that target, while being mindful of the cytotoxicity profile.
Q3: My cells are showing increased apoptosis even at low concentrations of this compound. How can I confirm if this is a specific or off-target effect?
A3: this compound is known to induce apoptosis in various cancer cell lines.[6][7][9][12][13][14][15] To distinguish between a specific pro-apoptotic effect and a general stress-induced response, consider the following:
-
Assess Apoptosis Markers: Use multiple apoptosis assays, such as Annexin V/PI staining, TUNEL assay, and western blotting for cleavage of PARP and caspase-3, to confirm the induction of apoptosis.[6][7][12][13]
-
Measure ROS Production: Quantify intracellular ROS levels. If apoptosis correlates with a significant increase in ROS, it might be a consequence of oxidative stress, which can be an off-target effect.[6][7]
-
Use Control Compounds: Include a well-characterized, specific inducer of the apoptotic pathway you are investigating as a positive control.
-
Inhibitor Studies: If you hypothesize that a specific pathway is involved, use a known inhibitor of that pathway to see if it can rescue the this compound-induced apoptosis.
Troubleshooting Guides
Problem 1: Inconsistent results in cell signaling studies involving MAPK or PI3K/Akt pathways.
-
Possible Cause: this compound is a known modulator of multiple signaling pathways, including MAPK (ERK, p38, JNK) and PI3K/Akt.[6][14][16][17] Its effects can be cell-type specific and concentration-dependent, leading to variability.
-
Troubleshooting Steps:
-
Confirm Pathway Modulation: Perform western blot analysis to check the phosphorylation status of key proteins in the pathway of interest (e.g., p-ERK, p-p38, p-Akt) at your working concentration of this compound.[6][11][16]
-
Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to understand the dynamics of pathway modulation by this compound in your specific cell model.
-
Use Pathway-Specific Inhibitors: To isolate the effect of this compound on a particular pathway, pre-treat cells with a specific inhibitor (e.g., a MEK inhibitor for the ERK pathway, or a PI3K inhibitor for the Akt pathway) before adding this compound.[6] This can help delineate the specific contribution of that pathway to the observed phenotype.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.1%).[12]
-
Problem 2: Altered efficacy of a co-administered drug in the presence of this compound.
-
Possible Cause: this compound is a well-documented inhibitor of CYP450 enzymes and the P-glycoprotein (P-gp) efflux pump.[2][3][4][5] This can lead to drug-drug interactions within your cellular assay, affecting the intracellular concentration and efficacy of other compounds.
-
Troubleshooting Steps:
-
Check for P-gp Substrate/CYP450 Metabolism: Determine if your co-administered drug is a known substrate for P-gp or is metabolized by CYP enzymes that are inhibited by this compound.
-
Cellular Accumulation Assay: Perform a cellular uptake/efflux assay for your drug of interest in the presence and absence of this compound to see if its intracellular concentration is altered.
-
Use a P-gp Inhibitor as a Control: Include a known P-gp inhibitor (e.g., verapamil) as a positive control to compare its effect with that of this compound.
-
Consider Chronic vs. Acute Exposure: Be aware that chronic exposure to this compound might induce the expression of P-gp, potentially leading to decreased bioavailability of a co-administered drug over time.[2]
-
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | % Cell Viability Reduction (approx.) | Reference |
| DLD-1 (Colorectal Cancer) | MTT | 125 | 48 | ~40% | [6][12] |
| DLD-1 (Colorectal Cancer) | MTT | 250 | 48 | ~70% | [6][12] |
| SW480 (Colorectal Cancer) | MTT | 250 | 48 | ~60% | [6] |
| HT-29 (Colorectal Cancer) | MTT | 250 | 48 | ~50% | [6] |
| Caco-2 (Colorectal Cancer) | MTT | 250 | 48 | ~45% | [6] |
| HeLa (Cervical Cancer) | MTT | 100 | 24 | ~50% | [7] |
| HeLa (Cervical Cancer) | MTT | 200 | 24 | ~67% | [7] |
| MCF-7 (Breast Cancer) | MTT | 25 | 48 | Varies (IC50) | [9] |
| NB4 (Acute Leukemia) | MTT | 145 (IC50) | 48 | 50% | [18] |
| MOLT-4 (Acute Leukemia) | MTT | 156 (IC50) | 48 | 50% | [18] |
Table 2: Effect of this compound on Drug Pharmacokinetics (Clinical Studies)
| Co-administered Drug | This compound Dose | Treatment Duration | Change in Cmax | Change in AUC | Reference |
| Carbamazepine | 20 mg/day | 10 days | ↑ 68.7% | ↑ 47.9% | [2][4] |
| Diclofenac | 20 mg/day | 10 days | Significant Increase | ↑ 68% | [2][4] |
| Curcumin | 20 mg | Single dose | - | ↑ 2000% | [19] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from studies investigating this compound's effect on cell viability.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on methods used to assess this compound-induced apoptosis.[13][15]
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells/well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Experimental workflow for assessing this compound's cellular effects.
Caption: Simplified diagram of signaling pathways modulated by this compound.
Caption: Troubleshooting logic for this compound off-target effects.
References
- 1. Molecular and pharmacological aspects of this compound as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of Action - BioPerine® [bioperine.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by this compound in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. humangeneticsgenomics.ir [humangeneticsgenomics.ir]
- 10. Stability, bioavailability, and cellular antioxidant activity of this compound complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijper.org [ijper.org]
- 14. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and this compound: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 15. This compound improves the sensitivity of osteosarcoma cells to doxorubicin by inducing apoptosis and inhibiting the PI3K/AKT/GSK-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound, a black pepper compound, induces autophagy and cellular senescence mediated by NF-κB and IL-6 in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Mitigate the Pungent Taste of Piperine in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in masking the pungent taste of piperine in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's pungent taste?
A1: this compound's characteristic pungency is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is also responsible for the burning sensation from capsaicin.[1] Additionally, this compound elicits a bitter taste by activating specific bitter taste receptors (TAS2Rs), including TAS2R14. This dual-receptor activation contributes to its complex and persistent pungent sensation.
Q2: What are the main strategies to reduce the pungent taste of this compound in formulations?
A2: The principal strategies for masking the pungent taste of this compound include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to physically entrap this compound and prevent its interaction with taste receptors.
-
Encapsulation: Creating a physical barrier around this compound using techniques such as nanoencapsulation in polymeric nanoparticles or nanoemulsions.
-
Use of Sweeteners and Bitter Blockers: Incorporating sweeteners, flavors, or specific bitter-blocking agents that interfere with taste receptor signaling.
Q3: How effective is cyclodextrin complexation for masking this compound's taste?
A3: Cyclodextrin complexation is an effective method for both improving the solubility and masking the pungent taste of this compound. The formation of an inclusion complex with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly reduce the amount of free this compound available to interact with taste receptors in the oral cavity. Studies have shown that with the appropriate ratio and preparation technique, it is possible to effectively mask the taste of the alkaloid.[2]
Q4: Can nanoencapsulation completely eliminate the pungent taste of this compound?
A4: While nanoencapsulation can significantly reduce the pungent taste of this compound by entrapping it within a nanoparticle matrix, complete elimination is challenging. The effectiveness depends on the encapsulation efficiency, the stability of the nanoparticles in the oral cavity, and the release profile of this compound from the nanoparticles. High encapsulation efficiency, such as those reported for polycaprolactone (PCL) nanoparticles (around 84.8%), can substantially minimize the pungent sensation.[3][4]
Q5: Are there specific sweeteners or bitter blockers recommended for use with this compound?
A5: While the literature extensively covers the general use of sweeteners and bitter blockers for taste masking, specific recommendations for this compound are less common. However, the principle of using highly water-soluble sweeteners to coat taste buds can be applied. For bitter taste, compounds that are known to block TAS2R receptors could be explored. Given that this compound's pungency also has a bitter component, addressing this aspect can improve overall palatability.
Troubleshooting Guides
Cyclodextrin Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Complexation Efficiency | - Inappropriate this compound to cyclodextrin ratio.- Insufficient mixing or kneading time.- Incorrect solvent system. | - Optimize the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).- Increase the duration and intensity of mixing or kneading to ensure thorough interaction.- If using a solvent-based method, ensure the solvent is appropriate for both this compound and the cyclodextrin and that it is fully removed during drying. |
| Pungent Taste Still Perceptible | - Incomplete complexation, leaving free this compound.- Instability of the complex in the formulation. | - Confirm complex formation using analytical techniques such as DSC, FTIR, or XRD.- Re-evaluate the preparation method to enhance complexation.- Assess the stability of the complex under the pH and temperature conditions of the final formulation. |
| Poor Solubility of the Complex | - Use of a cyclodextrin with low water solubility (e.g., β-cyclodextrin).- Agglomeration of complex particles. | - Consider using a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).- Ensure the final product is a fine, homogenous powder. Lyophilization can yield a more soluble product than other drying methods. |
Nanoparticle Encapsulation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Suboptimal ratio of this compound to polymer.- Poor miscibility of the organic and aqueous phases.- Rapid precipitation of this compound before encapsulation. | - Adjust the concentration of both this compound and the encapsulating polymer.- Optimize the solvent and anti-solvent system to ensure controlled precipitation.- Modify the stirring speed or sonication parameters to improve mixing. |
| Large or Aggregated Nanoparticles | - Inadequate stabilizer concentration.- High concentration of polymer or this compound.- Incorrect pH or ionic strength of the aqueous phase. | - Increase the concentration of the stabilizing agent (e.g., PVA, Poloxamer 188).- Reduce the concentration of the dispersed phase.- Ensure the pH and ionic strength of the continuous phase are optimized for nanoparticle stability. |
| Burst Release of this compound | - this compound adsorbed to the nanoparticle surface.- Porous nanoparticle structure. | - Wash the nanoparticles post-synthesis to remove surface-adsorbed this compound.- Select a polymer with a denser matrix or consider cross-linking the polymer to control the release rate. |
Nanoemulsion Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Phase Separation or Creaming | - Unfavorable oil/surfactant/water ratio.- Insufficient energy input during emulsification.- Ostwald ripening. | - Optimize the formulation components using a phase diagram.- Increase the homogenization pressure/time or sonication energy.- Use an oil with low water solubility to minimize Ostwald ripening. |
| Droplet Size Too Large | - Inadequate surfactant concentration.- High oil phase viscosity.- Insufficient homogenization. | - Increase the surfactant-to-oil ratio.- Select a lower viscosity oil or heat the oil phase slightly.- Optimize the high-energy emulsification parameters. |
| Pungent Taste Still Present | - Low encapsulation of this compound in the oil phase.- Instability of the nanoemulsion in the oral cavity. | - Ensure this compound is fully dissolved in the oil phase before emulsification.- Evaluate the stability of the nanoemulsion at salivary pH. Consider using a mucoadhesive polymer to protect the droplets. |
Data Presentation
Table 1: Quantitative Data for this compound Taste-Masking Strategies
| Technique | Key Parameters & Results | Reference |
| Cyclodextrin Complexation | - Solubility Enhancement: Dissolution of this compound from a kneaded mixture with HP-β-CD was 7.82 ± 0.24%, compared to 4.35 ± 0.17% for pure this compound. | [2] |
| Nanoparticle Encapsulation (PCL) | - Encapsulation Efficiency: 84.8 ± 3.5% for this compound extract in PCL nanoparticles. | [3][4] |
| Nanoemulsion | - Droplet Size: 105 ± 4.11 nm to 250 ± 7.4 nm.- Encapsulation Efficiency: 76.85 ± 2.2% to 89.32 ± 1.9%. | [5] |
| Sensory Evaluation | - Pungency Threshold: Group mean detection threshold for this compound is 0.55 ± 0.15 ppm. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare a this compound-HP-β-cyclodextrin inclusion complex to reduce its pungent taste.
Materials:
-
This compound (>97% purity)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Mortar and pestle
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 mass ratio.
-
Grind both substances together in a mortar.
-
Add a small amount of a water-ethanol mixture to the mortar to achieve a pasty consistency.
-
Knead the mixture vigorously for 60 minutes.
-
Dry the resulting paste at 45°C for 24 hours.
-
Grind the dried mixture again for 10 minutes to obtain a fine powder.
-
Store the final product in a desiccator.
Protocol 2: Encapsulation of this compound in Polycaprolactone (PCL) Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound within PCL nanoparticles to mask its taste.
Materials:
-
This compound
-
Polycaprolactone (PCL)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Ultrapure water
Procedure:
-
Aqueous Phase Preparation: Dissolve PVA (0.25% w/v) in ultrapure water at 96°C.
-
Organic Phase Preparation: Dissolve PCL (2.5 mg/mL) and this compound (e.g., 2 mg/mL) in acetone at 37°C in a sealed container to prevent evaporation.
-
Nanoprecipitation: Pour the organic phase into the aqueous phase in one quick motion under magnetic stirring at room temperature.
-
Continue stirring until the acetone has completely evaporated, leaving a colloidal suspension of nanoparticles.
-
The final volume can be adjusted with ultrapure water.
Visualizations
Caption: Signaling pathway of this compound's taste perception.
Caption: Experimental workflow for cyclodextrin complexation.
References
- 1. Frontiers | The pungent substances this compound, capsaicin, 6-gingerol and polygodial inhibit the human two-pore domain potassium channels TASK-1, TASK-3 and TRESK [frontiersin.org]
- 2. Combinations of this compound with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of this compound-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Saltiness Perception - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Piperine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by piperine's intrinsic fluorescence in a variety of common assays. Our goal is to equip you with the knowledge and tools to identify, mitigate, and correct for this compound-induced interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence-based assays?
A1: this compound is a naturally occurring alkaloid responsible for the pungency of black pepper. It is also a bioactive compound with various pharmacological properties, making it a subject of interest in drug discovery and development.[1][2] However, this compound is intrinsically fluorescent, meaning it absorbs light and re-emits it at a longer wavelength. This property can lead to significant interference in fluorescence-based assays by creating a false-positive signal or quenching the signal of the intended fluorophore.[3][4]
Q2: What are the spectral properties of this compound's fluorescence?
A2: this compound exhibits broad excitation and emission spectra. Its major excitation peak is around 340-350 nm, with a broad emission peak ranging from 430 nm to 485 nm, depending on the solvent environment.[3][4][5] This spectral overlap is a primary cause of interference with commonly used fluorophores like FITC and GFP.
Q3: How does this compound's fluorescence compare to common fluorophores like FITC and GFP?
A3: The fluorescence intensity of this compound can be significant and concentration-dependent. While generally less bright than optimized fluorophores like FITC and EGFP, its broad emission can still contribute to substantial background noise. The tables below provide a comparison of the key photophysical properties.
Data Presentation: Photophysical Properties of this compound, FITC, and GFP
Table 1: Comparison of Molar Extinction Coefficients and Quantum Yields
| Compound | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~31,000 at 344 nm[6] | Not widely reported, varies with environment | Not readily available |
| Fluorescein Isothiocyanate (FITC) | ~75,000 at 495 nm[7][8] | 0.92[7][8] | 69,000 |
| Enhanced Green Fluorescent Protein (EGFP) | ~55,000 at 488 nm[9] | 0.60[9] | 33,000 |
Table 2: Spectral Properties of this compound, FITC, and GFP
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) |
| This compound | ~340-350 nm[3][5] | ~430-485 nm[3][5] |
| Fluorescein Isothiocyanate (FITC) | ~495 nm[7][8][10] | ~515-525 nm[7][8][10] |
| Enhanced Green Fluorescent Protein (EGFP) | ~488 nm[9] | ~509 nm[9] |
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving issues related to this compound interference in your fluorescence-based assays.
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
-
Cause: this compound's intrinsic fluorescence is likely overlapping with the emission spectrum of your assay's fluorophore.
-
Troubleshooting Steps:
-
Run a "this compound-only" control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the fluorescent probe. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal confirms this compound's autofluorescence is the issue.
-
Perform a spectral scan: If your instrument allows, perform an emission scan of the "this compound-only" sample using your assay's excitation wavelength. This will reveal the full extent of this compound's emission spectrum and help in choosing alternative fluorophores or filter sets.
-
Switch to a red-shifted fluorophore: Select a fluorophore with excitation and emission wavelengths further away from this compound's fluorescence spectrum (e.g., in the red or far-red region).
-
Use narrower emission filters: If changing fluorophores is not possible, using a narrower bandpass emission filter can help to specifically detect the peak emission of your probe while minimizing the collection of this compound's broad fluorescence.
-
Problem 2: Lower than expected fluorescence signal (quenching) in the presence of this compound.
-
Cause: this compound may be quenching the fluorescence of your probe through mechanisms like Förster Resonance Energy Transfer (FRET) if their spectra overlap appropriately, or through other quenching interactions.
-
Troubleshooting Steps:
-
Perform a quenching control assay: Prepare a solution of your fluorescent probe and measure its fluorescence. Then, add increasing concentrations of this compound and monitor the fluorescence intensity. A concentration-dependent decrease in fluorescence indicates quenching.
-
Change the fluorophore: Select a fluorophore with a larger Stokes shift (greater separation between excitation and emission peaks) to reduce the likelihood of FRET-based quenching.
-
Mathematical Correction: If quenching is moderate and predictable, you can apply a correction factor based on the data from your quenching control assay.
-
Problem 3: High variability between replicate wells containing this compound.
-
Cause: this compound has low aqueous solubility and may precipitate at higher concentrations, leading to light scattering and inconsistent fluorescence readings.
-
Troubleshooting Steps:
-
Visually inspect the wells: Look for any signs of precipitation or turbidity in the wells containing this compound.
-
Determine this compound's solubility limit: Perform a solubility test of this compound in your assay buffer to identify the maximum concentration that can be used without precipitation.
-
Use a co-solvent: If higher concentrations of this compound are necessary, consider using a small percentage of a co-solvent like DMSO to improve its solubility. Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.
-
Experimental Protocols
Here are detailed methodologies for key experiments to characterize and mitigate this compound interference.
Protocol 1: Characterizing this compound's Autofluorescence
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your experiments. Include a buffer-only blank.
-
Emission Scan:
-
Set the excitation wavelength to 340 nm.
-
Scan the emission from 400 nm to 600 nm.
-
Record the emission spectra for all this compound concentrations and the blank.
-
-
Excitation Scan:
-
Set the emission wavelength to the peak identified in the emission scan (e.g., 460 nm).
-
Scan the excitation from 300 nm to 450 nm.
-
Record the excitation spectra for all this compound concentrations and the blank.
-
-
Data Analysis: Subtract the blank spectrum from the this compound spectra to obtain the net fluorescence of this compound. Plot the net fluorescence intensity against wavelength to visualize the excitation and emission spectra.
Protocol 2: Mathematical Correction for this compound Autofluorescence
Objective: To correct for the contribution of this compound's autofluorescence to the total measured signal.
Procedure:
-
Run three sets of parallel experiments in a microplate:
-
Set A (Experimental): Cells/target + fluorescent probe + this compound.
-
Set B (this compound Control): Cells/target + this compound (no fluorescent probe).
-
Set C (Probe Control): Cells/target + fluorescent probe (no this compound).
-
-
Measure the fluorescence intensity (FI) of all wells at the appropriate excitation and emission wavelengths.
-
Calculate the corrected fluorescence signal for your experimental wells using the following formula: Corrected FI = FI (Set A) - FI (Set B)
Workflow for Autofluorescence Correction
Caption: Workflow for mathematical correction of this compound autofluorescence.
Mandatory Visualizations
Signaling Pathway Diagrams
GPCR-Mediated Calcium Signaling
Many fluorescence-based assays, particularly those using calcium indicators like Fura-2, are designed to study G-protein coupled receptor (GPCR) signaling. This compound has been shown to modulate intracellular calcium levels, which can interfere with these assays.[11][12]
Caption: GPCR signaling pathway leading to intracellular calcium release.
NF-κB Signaling Pathway
Reporter gene assays are frequently used to study signaling pathways like NF-κB. This compound has been shown to inhibit NF-κB activity, which could be a genuine biological effect or an artifact of assay interference.[13][14][15][16][17][18]
Caption: Simplified NF-κB signaling pathway for reporter gene assays.
Experimental Workflow Diagrams
Fluorescence Polarization (FP) Assay Workflow
Caption: General workflow for a fluorescence polarization binding assay.
FRET-Based Protease Assay Workflow
Caption: Workflow for a FRET-based protease activity assay.
References
- 1. This compound | 94-62-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Facilitating Chromophore Formation of Engineered Ca2+ Binding Green Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 8. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 9. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-mediated suppression of voltage-dependent Ca2+ influx and glutamate release in rat hippocampal nerve terminals involves 5HT1A receptors and G protein βγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing and NF-κB Inhibition of Synthetic Coumaperine Derivatives from Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RETRACTED: this compound Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Piperine in Animal Models of Parkinson's Disease: A Comparative Guide
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current therapies primarily focus on symptomatic relief and do not halt the underlying disease progression.[1][2] This has spurred research into novel therapeutic agents, with natural compounds like piperine garnering significant interest. This compound, the primary alkaloid from black pepper (Piper nigrum), has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide provides a comparative analysis of preclinical studies investigating the neuroprotective effects of this compound in various animal models of Parkinson's disease, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Animal Models in Parkinson's Disease Research
To study PD in a laboratory setting, researchers utilize neurotoxin-based animal models that replicate the key pathological features of the disease. The most common models include:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of rodents and primates, closely mimicking the pathology of human PD.[1][2]
-
6-OHDA (6-hydroxydopamine) Model: 6-OHDA is a neurotoxic dopamine analog that is taken up by dopaminergic neurons, leading to their degeneration through oxidative stress.[6][7]
-
Rotenone Model: Rotenone is a pesticide that inhibits complex I of the mitochondrial electron transport chain, inducing oxidative stress and apoptosis in dopaminergic neurons.[8]
Comparative Efficacy of this compound Across Animal Models
The neuroprotective potential of this compound has been evaluated in multiple preclinical studies, consistently demonstrating beneficial effects on behavioral, neurochemical, and cellular outcomes.
Behavioral Assessments
This compound treatment has been shown to ameliorate motor deficits induced by neurotoxins in animal models of PD.
| Behavioral Test | Animal Model | This compound Dosage | Key Findings | Reference |
| Rotarod Test | MPTP-induced Mice | 10 mg/kg, p.o. | Attenuated MPTP-induced deficits in motor coordination. | [1][2] |
| 6-OHDA-induced Rats | 5 & 10 mg/kg, p.o. | Completely reversed the motor deficit. | [3] | |
| Open Field Test | 6-OHDA-induced Rats | 5 & 10 mg/kg, p.o. | Partly reversed the decrease in locomotor activity. | [3] |
| Apomorphine-Induced Rotations | 6-OHDA-induced Rats | 5 & 10 mg/kg, p.o. | Reversed the increased number of contralateral rotations. | [3] |
| Morris Water Maze | MPTP-induced Mice | 10 mg/kg, p.o. | Attenuated MPTP-induced deficits in cognitive functioning. | [1][2] |
Neurochemical and Histological Outcomes
This compound has demonstrated a protective effect on the dopaminergic system at the neurochemical and cellular levels.
| Parameter | Animal Model | This compound Dosage | Key Findings | Reference |
| Tyrosine Hydroxylase (TH)-positive Cells | MPTP-induced Mice | 10 mg/kg, p.o. | Prevented the MPTP-induced decrease in the number of TH-positive cells in the substantia nigra. | [1][2] |
| 6-OHDA-induced Rats | 5 & 10 mg/kg, p.o. | Completely reversed the increased immunoreactivity for TH in the lesioned group. | [6] | |
| Dopamine (DA) Levels | 6-OHDA-induced Rats | 10 mg/kg, p.o. | Partially reversed the decrease in DA content in the striatal lesioned side. | [6][7] |
| DOPAC Levels | 6-OHDA-induced Rats | 10 mg/kg, p.o. | Partially reversed the decrease in DOPAC content in the striatal lesioned side. | [6][7] |
Markers of Oxidative Stress and Neuroinflammation
A key mechanism of this compound's neuroprotection involves the mitigation of oxidative stress and neuroinflammation.
| Marker | Animal Model | This compound Dosage | Key Findings | Reference |
| Lipid Peroxidation (MDA) | MPTP-induced Mice | 10 mg/kg, p.o. | Reduced MPTP-induced oxidative stress by decreasing the expression of lipid peroxidation. | [2] |
| Superoxide Dismutase (SOD) | MPTP-induced Mice | 10 mg/kg, p.o. | Increased SOD levels. | [2] |
| Activated Microglia | MPTP-induced Mice | 10 mg/kg, p.o. | Reduced the number of activated microglia. | [1][2] |
| IL-1β | MPTP-induced Mice | 10 mg/kg, p.o. | Reduced the expression of the cytokine IL-1β. | [1][2] |
| TNF-α | 6-OHDA-induced Rats | 5 & 10 mg/kg, p.o. | A partial recovery of increased striatal immunoreactivity for TNF-α was observed. | [6] |
| iNOS | 6-OHDA-induced Rats | 5 & 10 mg/kg, p.o. | A partial recovery of increased striatal immunoreactivity for iNOS was observed. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from the cited studies.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice.
-
MPTP Administration: Intraperitoneal injections of MPTP (30 mg/kg) for 7 consecutive days.[1][2]
-
This compound Treatment: Oral administration of this compound (10 mg/kg) for 15 days, including an 8-day pretreatment period before MPTP induction.[1][2]
-
Behavioral Analysis:
-
Histological and Biochemical Analysis:
-
Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.[2]
-
Analysis of markers for activated microglia (Iba-1), pro-inflammatory cytokines (IL-1β), and oxidative stress (MDA, SOD).[1][2]
-
Western blot analysis for apoptotic markers (Bcl-2, Bax).[1][2]
-
6-OHDA-Induced Parkinson's Disease Rat Model
-
6-OHDA Administration: Unilateral stereotaxic injection of 6-OHDA into the right striatum.[6][7]
-
This compound Treatment: Oral administration of this compound (5 and 10 mg/kg) for 2 weeks following the 6-OHDA lesion.[6][7]
-
Behavioral Analysis:
-
Neurochemical and Histological Analysis:
Mechanisms of Neuroprotection and Signaling Pathways
The neuroprotective effects of this compound in animal models of Parkinson's disease are attributed to its multifaceted mechanisms of action, primarily revolving around its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] More recent evidence also points towards its role in promoting autophagy.[8]
Caption: Experimental workflow for evaluating this compound in PD models.
Antioxidant Effects: this compound mitigates oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[2]
Anti-inflammatory Action: this compound suppresses neuroinflammation by inhibiting the activation of microglia, the brain's resident immune cells.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2][6]
Anti-apoptotic Properties: this compound prevents neuronal cell death by modulating the expression of apoptosis-related proteins. It has been shown to maintain the balance of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[1][2]
Promotion of Autophagy: Emerging evidence suggests that this compound can induce autophagy, a cellular process responsible for clearing damaged organelles and aggregated proteins, such as α-synuclein, which is a hallmark of PD.[8] This is thought to be mediated through the PI3K/AKT/mTOR signaling pathway.[8][9]
Caption: this compound's neuroprotective signaling pathways in PD models.
Conclusion and Future Directions
The evidence from animal models strongly supports the neuroprotective effects of this compound in Parkinson's disease. Across different neurotoxin-induced models, this compound consistently ameliorates motor and cognitive deficits, protects dopaminergic neurons, and mitigates underlying pathological processes such as oxidative stress, neuroinflammation, and apoptosis.[1][2][3][6]
While these preclinical findings are promising, the translation to clinical applications requires further investigation. A significant consideration is the bioavailability of this compound, which is known to be relatively low.[10][11] However, this compound is also known to enhance the bioavailability of other drugs and can cross the blood-brain barrier.[12][13][14] Future research should focus on optimizing delivery systems, such as nanoformulations, to enhance the brain uptake of this compound and on conducting well-designed clinical trials to validate its therapeutic efficacy in Parkinson's disease patients.[10][13] The potential of this compound as a standalone or adjunctive therapy warrants continued exploration in the quest for disease-modifying treatments for this debilitating neurodegenerative disorder.
References
- 1. Neuroprotective effects of this compound on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders [aginganddisease.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Repositório Institucional UFC: Neuroprotective effects of this compound, an alkaloid from the Piper genus, on the Parkinson's disease model in rats [repositorio.ufc.br]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 10. This compound and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significantly Increased Aqueous Solubility of this compound via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular and pharmacological aspects of this compound as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efficient-brain-uptake-of-piperine-and-its-pharmacokinetics-characterization-after-oral-administration - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Piperine's Biological Efficacy from Diverse Extraction Methodologies
An objective guide for researchers and drug development professionals on the influence of extraction techniques on the yield, purity, and bioactivity of piperine.
The therapeutic potential of this compound, the primary bioactive alkaloid in black pepper (Piper nigrum), is a subject of intense scientific scrutiny. However, the method employed to extract this valuable compound can significantly impact its final concentration, purity, and subsequent biological activity. This guide provides a comparative analysis of various this compound extraction methods, supported by experimental data, to aid researchers in selecting the optimal technique for their specific applications.
Quantitative Comparison of Extraction Methods
The efficiency of this compound extraction is a critical factor for both research and commercial purposes. The choice of method affects not only the yield but also the purity of the final product, which in turn can influence its bioactivity. The following table summarizes quantitative data from studies comparing different extraction techniques.
| Extraction Method | Solvent | Yield (% w/w or mg/g) | Purity (%) | Key Findings & Bioactivity |
| Ultrasonic Probe Extraction (UPE) | Natural Deep Eutectic Solvents (NADES) | 49.97 mg/g | 98.7% | Outperformed UBE, showing stronger cytotoxic activity against C2C12, MCF-7, and HT-29 cancer cell lines and superior antioxidant potential.[1] |
| Ultrasonic Bath Extraction (UBE) | Natural Deep Eutectic Solvents (NADES) | 25.67 mg/g | 95.2% | Lower yield and purity compared to UPE, resulting in reduced bioactivity.[1] |
| Ultrasound-Assisted Extraction (UAE) | Natural Deep Eutectic Solvents (NADES) | 39.075 mg/g | 90% | Significantly higher antioxidant activity compared to conventional solvent extractions.[2] |
| Sequential Microwave-Assisted Ultrasonic Extraction | Ethanol | 46.6 mg/g | Not Specified | Higher extraction efficiency than Soxhlet, microwave-assisted, or ultrasound-assisted methods alone.[3] |
| Soxhlet Extraction | Ethanol | 39.1 mg/g | Not Specified | A conventional method, often used as a benchmark, but can be less efficient than modern techniques.[3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 38.8 mg/g | Not Specified | Comparable yield to Soxhlet but generally faster.[3] |
| Glacial Acetic Acid Maceration | Glacial Acetic Acid | ~18% (1.8g from 10g) | ~92% | Reported as a simple, rapid, and efficient method for high yield and purity. |
| Soxhlet Extraction | Dichloromethane (DCM) | 7.42% (w/w) | Not Specified | Lower yield compared to ethanol in the same study.[4] |
| Soxhlet Extraction | Ethanol | 10.1% (w/w) | Not Specified | Higher yield than DCM, but the process is longer due to the higher boiling point of ethanol.[4] |
| Ultrasonic-Assisted Enzymatic Extraction | Not Specified | 6.439% | Not Specified | Showed a higher yield compared to ultrasonic or enzymatic extraction alone.[5] |
Detailed Experimental Protocols
The methodologies employed in the extraction and analysis of this compound are crucial for the reproducibility of results. Below are detailed protocols for key experiments cited in the comparative analysis.
1. Ultrasonic Probe Extraction (UPE) with NADES
-
Materials: Powdered Piper nigrum L. fruits, Natural Deep Eutectic Solvent (NADES-5: choline chloride:glycerin:urea at a 1:1:1 molar ratio), ultrasonic probe.
-
Procedure:
-
Mix 1.0 g of the powdered pepper with the selected NADES solvent at an optimized liquid-to-solid ratio.
-
Introduce the ultrasonic probe into the mixture.
-
Perform the extraction under optimized conditions for time, temperature, and water content in the NADES.
-
After extraction, filter the mixture to separate the solid residue from the this compound-rich extract.
-
Analyze the filtrate for this compound content and purity using High-Performance Liquid Chromatography (HPLC).
-
Further characterization can be done using techniques like TLC, HPTLC, UV-Vis spectroscopy, FTIR, and NMR to confirm the structure and purity.[1]
-
2. Glacial Acetic Acid Maceration
-
Materials: Powdered black pepper seeds, glacial acetic acid, chloroform, 10% sodium bicarbonate solution, anhydrous sodium sulphate, diethyl ether.
-
Procedure:
-
Macerate 10 g of powdered black pepper with 50 ml of glacial acetic acid for 12 hours.
-
Filter the acetic acid extract by gravity.
-
Dilute the extract with 50 ml of distilled water and perform a liquid-liquid extraction with chloroform (3 x 50 ml) in a separating funnel.
-
Wash the combined chloroform extracts with 10% sodium bicarbonate solution, followed by 4-5 washes with water.
-
Dry the chloroform extract by passing it through anhydrous sodium sulphate and then evaporate it to dryness using a rotary evaporator.
-
Redissolve the residue in a minimal amount of chloroform (3 ml) and precipitate this compound by adding excess diethyl ether (30 ml).
-
Refrigerate the solution at 4°C for 8 hours to facilitate crystallization.
-
Separate the creamy white crystals by centrifugation, dry them, and determine the yield.
-
Assess purity using HPLC and by measuring the melting point.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: C2C12 (myoblasts), MCF-7 (breast cancer), and HT-29 (colon cancer).
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound extracts obtained from different methods for a specified duration (e.g., 24, 48 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[1]
-
Visualizing this compound's Mechanism and Experimental Workflow
To better understand the biological implications of this compound and the process of its comparative analysis, the following diagrams are provided.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for comparing this compound extraction methods.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the this compound Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 4. kefri.org [kefri.org]
- 5. Comparative study on different extraction methods for this compound [manu61.magtech.com.cn]
A Comparative Guide to Analytical Methods for Piperine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four commonly employed analytical methods for the quantification of piperine, the primary bioactive alkaloid in black pepper (Piper nigrum). The comparison aims to assist researchers and drug development professionals in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, accuracy, precision, and throughput. The methods covered are High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision in quality control, formulation development, and pharmacokinetic studies. The following table summarizes the key performance parameters of HPTLC, HPLC, UV-Vis Spectroscopy, and LC-MS/MS, compiled from various validation studies. It is important to note that these parameters can vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Performance Parameter | HPTLC | HPLC | UV-Vis Spectroscopy | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98.76 - 100.70% | 98.2 - 100.6%[1][2] | 96.7 - 101.5%[1][2] | 95.90 - 100.77%[3] |
| Precision (% RSD) | < 2% | < 2%[4] | < 2.12%[1][2] | < 1.84%[3] |
| Limit of Detection (LOD) | 4 ng/band | 0.23 mg/kg[1][2] | 0.65 mg/kg[1][2] | 0.14 ppm[3] |
| Limit of Quantification (LOQ) | 10 ng/band | 0.69 mg/kg[2] | 1.98 mg/kg[2] | 0.44 ppm[3] |
| Specificity/Selectivity | Moderate | High[1][2] | Low to Moderate[2] | Very High[3] |
| Throughput | High | Moderate | High | Moderate |
| Cost | Low | Moderate | Low | High |
Experimental Workflows and Methodologies
A generalized workflow for the cross-validation of analytical methods is depicted below. This process ensures that a chosen analytical procedure is fit for its intended purpose.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the four analytical methods.
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation: CAMAG HPTLC system with Linomat 5 applicator, TLC Scanner 3, and winCATS software.
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute to obtain working standards of varying concentrations.
-
Sample: Extract a known weight of the sample powder with methanol using sonication or reflux. Filter the extract and dilute appropriately with methanol.
Chromatographic Conditions:
-
Mobile Phase: Toluene: Ethyl Acetate (7:3, v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands on the HPTLC plate.
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber pre-saturated with the mobile phase vapor for 20 minutes.
-
Densitometric Analysis: Scan the dried plate at 342 nm.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: Agilent 1100 HPLC system with a UV detector.
Stationary Phase: Zorbax Eclipse C18 Plus column (4.6 x 150 mm, 5 µm).
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound in methanol (1 mg/mL) and create a series of dilutions for the calibration curve.
-
Sample: Homogenize the sample and extract a known amount (e.g., 0.1 g) with methanol using sonication. Dilute the extract and filter through a 0.45-µm syringe filter.[2]
Chromatographic Conditions: [2]
-
Mobile Phase: Acetonitrile (45%) and 1% citric acid (55%).[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 340 nm.[2]
-
Run Time: 20 minutes.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: Jasco V-730 UV-Vis spectrophotometer.
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound in methanol and create a calibration curve with concentrations ranging from 1 to 20 mg/kg.[2]
-
Sample: Homogenize the sample and extract 0.1 g in a 50-mL volumetric flask with methanol, followed by sonication. Dilute the extract and filter through a 0.45-µm syringe filter.[2]
Measurement:
-
Measure the absorbance of the standard and sample solutions at 340 nm using methanol as a blank.[2]
-
Quantify the this compound content in the sample using the standard calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: LC system coupled with a tandem mass spectrometer.
Stationary Phase: A suitable C18 column.
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to create calibration standards.
-
Sample: Extract the sample using an appropriate solvent, followed by centrifugation and filtration. The final extract is then diluted for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, both containing a small percentage of an acid (e.g., formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
This guide provides a foundational understanding of the cross-validation of analytical methods for this compound quantification. For specific applications, it is imperative to conduct in-house validation studies to ensure the chosen method is fit for its intended purpose and meets the required regulatory standards.
References
- 1. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for this compound in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for this compound in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neliti.com [neliti.com]
- 4. florajournal.com [florajournal.com]
validating the synergistic effect of piperine with chemotherapeutic drugs
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds to enhance the efficacy of conventional chemotherapeutic drugs. Among these, piperine, the primary alkaloid from black pepper, has emerged as a promising chemosensitizer.[1][2] This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.
This compound's ability to enhance the bioavailability of drugs is well-documented, and its synergistic anticancer effects are now a significant area of investigation.[1][3][4] Studies have shown that this compound can potentiate the cytotoxic effects of several chemotherapeutic drugs against various cancer cell lines, often by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][5]
Comparative Efficacy of this compound in Combination Therapy
The synergistic effect of this compound has been evaluated with several widely used chemotherapeutic drugs, including cisplatin, doxorubicin, and paclitaxel, across a range of cancer types. The following tables summarize the quantitative data from these studies, highlighting the enhanced efficacy of combination therapy.
This compound and Cisplatin
Cisplatin is a platinum-based chemotherapy drug used to treat numerous cancers. However, its efficacy can be limited by toxicity and drug resistance.[6] Studies have shown that this compound can enhance the cytotoxic effects of cisplatin, allowing for potentially lower, less toxic doses.[7][8][9]
| Cancer Cell Line | Treatment | IC50 (µM) | Fold-Change in Cisplatin Efficacy | Reference |
| MCF-7 (Breast) | Cisplatin alone | ~15 | - | [7] |
| Cisplatin + this compound (20 µM) | ~5 | ~3-fold decrease in IC50 | [7] | |
| OSCC (Oral) | Cisplatin alone | - | - | [6] |
| Cisplatin + this compound | - | Increased cell viability reduction vs single agents | [6] |
This compound and Doxorubicin
Doxorubicin is an anthracycline antibiotic commonly used in cancer chemotherapy. Its clinical use is often hampered by cardiotoxicity and the development of multidrug resistance.[10] this compound has been shown to sensitize cancer cells to doxorubicin, potentially overcoming these limitations.[11][12]
| Cancer Cell Line | Treatment | Apoptosis Rate (%) | Fold-Change in Apoptosis | Reference |
| U2OS (Osteosarcoma) | Doxorubicin alone | - | - | [11] |
| Doxorubicin + this compound | Increased | - | [11] | |
| 143B (Osteosarcoma) | Doxorubicin alone | - | - | [11] |
| Doxorubicin + this compound | Increased | - | [11] | |
| MDA-MB-231 (Breast) | Doxorubicin alone | - | - | [12] |
| Doxorubicin + this compound (25 µM) | Increased cytotoxicity | - | [12] |
This compound and Paclitaxel
Paclitaxel, a taxane, is a potent mitotic inhibitor used in the treatment of various solid tumors. Its efficacy can be limited by poor solubility and drug resistance.[13] this compound has demonstrated the ability to enhance the cytotoxic effects of paclitaxel in breast and ovarian cancer cells.[12][14][15]
| Cancer Cell Line | Treatment | IC50 (µM) | Fold-Change in Paclitaxel Efficacy | Reference |
| MDA-MB-231 (Breast) | Paclitaxel alone | ~50 | - | [12] |
| Paclitaxel + this compound (25 µM) | ~25 | ~2-fold decrease in IC50 | [12] | |
| SKOV-3 (Ovarian) | Paclitaxel alone | - | - | [14] |
| Paclitaxel + this compound | - | Synergistic growth inhibition | [14] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound, the chemotherapeutic drug, or a combination of both for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[7][16]
Apoptosis Analysis (Annexin V/PI Staining)
Apoptosis is a form of programmed cell death. The Annexin V/Propidium Iodide (PI) assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[7][11]
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][9]
Signaling Pathways and Mechanisms of Synergy
This compound's synergistic effects are attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer.[2] The following diagrams illustrate some of the key pathways involved.
p53-Mediated Apoptotic Pathway
In combination with cisplatin, this compound has been shown to upregulate the tumor suppressor protein p53.[7][8] This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade and inducing apoptosis.[7][9]
Caption: this compound and Cisplatin induce p53-mediated apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound, in combination with doxorubicin, has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[10][11]
Caption: this compound and Doxorubicin inhibit the PI3K/Akt/mTOR pathway.
Experimental Workflow for Synergy Evaluation
The general workflow for evaluating the synergistic effect of this compound with a chemotherapeutic drug involves a series of in vitro assays.
Caption: In vitro workflow for synergy evaluation.
Conclusion
The presented data strongly suggest that this compound has significant potential as an adjuvant in chemotherapy. Its ability to enhance the efficacy of conventional drugs like cisplatin, doxorubicin, and paclitaxel could lead to more effective cancer treatments with reduced side effects.[7][11][12] The modulation of key signaling pathways such as p53-mediated apoptosis and PI3K/Akt/mTOR appears to be a central mechanism for this synergy.[7][11] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination cancer therapy. This guide provides a foundational resource for researchers aiming to build upon these promising findings.
References
- 1. Synergistic enhancement: Exploring the potential of this compound in cancer therapeutics through chemosensitization and combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of this compound and its Derivatives: A Comprehensive Review | Bentham Science [benthamscience.com]
- 4. The Promise of this compound in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and this compound: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. The Synergistic Combination of Cisplatin and this compound Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enhancing Paclitaxel Efficacy with this compound-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synergistic Combination of Cisplatin and this compound Induces Apoptosis in MCF-7 Cell Line | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 15. EGFR Targeted Paclitaxel and this compound Co-loaded Liposomes for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound in Combination with Gamma Radiation on A549 Cells - Journal of Health and Allied Sciences NU [jhas-nu.in]
A Comparative Analysis of the Anti-inflammatory Effects of Piperine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of piperine, the primary bioactive compound in black pepper, and its geometric isomers: chavicine, isochavicine, and isothis compound. While extensive research has elucidated the anti-inflammatory mechanisms of this compound, a direct comparative analysis with its isomers is limited in the current scientific literature. This document summarizes the available quantitative data for this compound, outlines common experimental protocols for assessing anti-inflammatory activity, and visualizes the key signaling pathways involved. The limited data on its isomers underscores a significant area for future research.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay/Model | Key Inflammatory Mediator/Target | Concentration/Dose | Observed Effect | Reference |
| This compound | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 10, 50, 100 µg/mL | Dose-dependent inhibition of NO production.[1] | [1] |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 10, 50, 100 µg/mL | Dose-dependent inhibition of PGE2 production.[1] | [1] | |
| LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-alpha (TNF-α) Production | 10, 50, 100 µg/mL | Significant decrease in TNF-α gene expression and production.[1] | [1] | |
| LPS-stimulated RAW 264.7 macrophages | Interleukin-6 (IL-6) Production | 20 mg/L | Decreased IL-6 content by 35.42%.[2] | [2] | |
| LPS-stimulated RAW 264.7 macrophages | Cyclooxygenase-2 (COX-2) Activity | IC50 of 7.7 µM for PGE2 generation | Significant inhibition of COX-2 activity.[3] | [3] | |
| Human Interleukin 1β-stimulated fibroblast-like synoviocytes | IL-6 and PGE2 Production | 10 to 100 µg/mL | Dose-dependent inhibition of IL-6 and PGE2.[4] | [4] | |
| In vitro protein denaturation inhibition assay | Protein Denaturation | 100-500 µg/mL | Dose-dependent inhibition from 20% to 85%.[4] | [4] | |
| LPS-stimulated Balb/C mice | Nitrite Level | Not specified | Reduced nitrite levels from 95.3 µM to 25 µM.[5] | [5] | |
| LPS-stimulated Balb/C mice | TNF-α Level | Not specified | Lowered TNF-α levels from 625.8 pg/mL to 105.8 pg/mL.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
3. Cytokine and Prostaglandin Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits specific for the target molecule.
-
Coat a 96-well plate with a capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the concentration based on the standard curve.
-
4. Western Blot Analysis for Protein Expression:
-
Principle: To detect and quantify the expression levels of key inflammatory proteins such as COX-2, iNOS, and components of signaling pathways (e.g., p65 subunit of NF-κB).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
In Vivo Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rodents:
-
Principle: A widely used model of acute inflammation.
-
Procedure:
-
Administer the test compound (e.g., this compound) orally or intraperitoneally to the animals.
-
After a set time, inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce inflammation.
-
Measure the paw volume at different time intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for evaluating anti-inflammatory effects.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. The available data consistently show its ability to reduce the production of NO, PGE2, TNF-α, and IL-6, primarily through the inhibition of the NF-κB signaling pathway.
However, a notable gap exists in the scientific literature regarding the comparative anti-inflammatory effects of this compound's isomers: chavicine, isochavicine, and isothis compound. While these isomers are known to possess biological activity, quantitative data to facilitate a direct comparison of their anti-inflammatory potency with this compound is lacking. Future research should focus on conducting head-to-head comparative studies of these isomers using standardized in vitro and in vivo models. Such studies would be invaluable for structure-activity relationship (SAR) analyses and could lead to the identification of novel and potentially more potent anti-inflammatory agents derived from the this compound scaffold.
References
- 1. This compound inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jrmds.in [jrmds.in]
- 5. Effect of this compound on the inhibition of nitric oxide (NO) and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety and Toxicity Profile of Long-Term Piperine Administration: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the long-term safety and toxicity of bioavailability enhancers is paramount. This guide provides a comprehensive comparison of piperine, a widely used natural bioavailability enhancer, with other alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of toxicological workflows and cellular pathways.
Executive Summary
This compound, the active alkaloid in black pepper, is extensively used to enhance the bioavailability of various drugs and nutraceuticals. While generally considered safe at low dietary concentrations, its long-term administration at higher doses, particularly in isolated form, warrants a thorough safety evaluation. This guide summarizes key toxicological data for this compound and compares it with other known bioavailability enhancers, including quercetin, naringin, capsaicin, genistein, and glycyrrhizin. The data presented herein is derived from a comprehensive review of preclinical and clinical studies.
Quantitative Toxicological Data Comparison
The following tables summarize the key toxicological endpoints for this compound and its alternatives, providing a basis for comparative safety assessment.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| This compound | Mouse (male) | Oral (i.g.) | 330 | [1][2] |
| Rat (female) | Oral (i.g.) | 514 | [1][2] | |
| Mouse (male) | Intravenous (i.v.) | 15.1 | [1][2] | |
| Mouse (male) | Intraperitoneal (i.p.) | 43 | [1][2] | |
| Quercetin | Mouse | Oral | >1600 | |
| Naringin | Rat (SD) | Oral | >16,000 | [3] |
| Dog (Beagle) | Oral | >5,000 | [4] | |
| Capsaicin | Mouse | Oral | 118.8 (male), 97.4 (female) | |
| Genistein | Rat (Wistar) | Oral | >2,000 | |
| Glycyrrhizin | Mouse | Oral | 12,700 (crude ammonium glycyrrhizate) | [5] |
| Rat | Intravenous (i.v.) | 412 (potassium glycyrrhizinate) | [5] |
Table 2: Sub-chronic and Chronic Toxicity Data (NOAEL/LOAEL)
| Compound | Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference(s) |
| This compound | Rat (Sprague-Dawley) | 90 days | Dietary | 50 | - | Reduced weight gain (male high dose), increased cholesterol | [6] |
| Naringin | Rat (Sprague-Dawley) | 6 months | Oral gavage | >1250 | - | None observed | [7] |
| Dog (Beagle) | 6 months | Oral | 500 | - | None observed | [4] | |
| Capsaicin | Rat | 28 days | Oral | 2.5 | 5 | Gastric irritation | |
| Genistein | Rat (Wistar) | 52 weeks | Dietary | 50 | 500 | Mild hepatic effects, changes in reproductive organs | |
| Glycyrrhizin | Rat | 9 weeks | Oral | >2000 (licorice extract) | - | None observed | [5] |
| Human | 8 weeks | Oral | 2 | 4 | Changes in blood pressure and electrolytes | [8] |
Table 3: Reproductive and Developmental Toxicity
| Compound | Species | Key Findings | Reference(s) |
| This compound | Mouse | Increased diestrous phase, decreased mating performance and fertility at 10 and 20 mg/kg. Anti-implantation activity. | [9] |
| Quercetin | Rat | No teratogenic effects up to 1000 mg/kg/day. May attenuate reproductive toxicity of other compounds. | [10] |
| Naringin | Rat | NOAEL for fertility and early embryonic development >1250 mg/kg/day. | [11] |
| Capsaicin | Rat, Rabbit | No developmental toxicity observed in rats and rabbits. | [12][13] |
| Genistein | Rat | Decreased anogenital distance, abnormal estrous cyclicity at 35-44 mg/kg/day. No teratogenic potential up to 500 mg/kg/day. | [10][14] |
| Glycyrrhizin | Rat, Rabbit | NOEL for dams and fetuses was 75 mg/kg in rats and 25 and 75 mg/kg in rabbits, respectively. No teratogenic effects. | [15] |
Table 4: Genotoxicity Summary
| Compound | Ames Test | In vitro Mammalian Cells | In vivo Mammalian Cells | Overall Assessment | Reference(s) |
| This compound | Negative | Negative (Micronucleus Test) | Negative (Micronucleus Test) | Not genotoxic | [16][17] |
| Quercetin | Positive (in some strains) | Positive (Clastogenic) | Generally Negative | Not considered an in vivo genotoxin | [14][18][19] |
| Naringin | Negative | No genotoxicity observed | No genotoxicity observed | Not genotoxic | [2][20] |
| Capsaicin | Negative | Weakly mutagenic (Mouse Lymphoma) | Negative (Micronucleus Test) | Low genotoxic potential | [9][21] |
| Genistein | Negative | Positive (Clastogenic - Mouse Lymphoma) | Negative (Micronucleus Test) | Not genotoxic in vivo | [18][19][22] |
| Glycyrrhizin | Negative | Negative (Chromosome Aberration) | Negative (Micronucleus Test) | Not genotoxic | [23][24] |
Experimental Protocols
Key Study: 90-Day Subchronic Oral Toxicity of this compound in Rats
This study was conducted to evaluate the long-term safety of this compound when administered orally.
-
Test System: Sprague-Dawley rats.
-
Administration: this compound was administered through the diet at target doses of 0, 5, 15, or 50 mg/kg body weight/day for 90 consecutive days.[6]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality and morbidity. Detailed clinical examinations were performed weekly.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of a comprehensive panel of hematological and biochemical parameters.
-
Ophthalmology: Examinations were conducted prior to the start of the study and at termination.
-
Gross Pathology and Organ Weights: At termination, all animals were subjected to a full necropsy, and the weights of major organs were recorded.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups was examined microscopically.
-
-
Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on any treatment-related adverse findings. In this study, while there were some statistically significant changes in food consumption, body weight gain, and plasma cholesterol levels, they were not considered adverse, leading to a NOAEL of 50 mg/kg bw/day.[6]
Key Study: In Vivo Micronucleus Test for Genotoxicity
This assay is a standard method to assess the potential of a substance to induce chromosomal damage.
-
Test System: Male and female mice or rats.
-
Administration: The test substance (e.g., this compound, quercetin) is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three different dose levels, up to the maximum tolerated dose (MTD).[16][17] A vehicle control and a positive control are included.
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last administration.
-
Slide Preparation and Analysis: Bone marrow smears are prepared, fixed, and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
Endpoint Analysis: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.
Mandatory Visualizations
Discussion of Findings
The compiled data indicates that while this compound has a favorable safety profile at low doses, long-term administration of high doses may pose certain risks. The oral LD50 values for this compound are relatively high, suggesting low acute toxicity. However, subchronic studies in rats have identified a NOAEL of 50 mg/kg/day, with effects on body weight and cholesterol at higher doses.[6] Of particular note are the findings related to reproductive toxicity, where this compound has been shown to interfere with the estrous cycle and fertility in mice at doses as low as 10 mg/kg/day.[9] In terms of genotoxicity, this compound appears to be non-genotoxic in a battery of standard assays.[16][17]
Compared to its alternatives, this compound's safety profile is nuanced. Naringin, for instance, exhibits a very high NOAEL in both rats and dogs, suggesting a wider safety margin for long-term use.[4][7] Quercetin, while showing some in vitro genotoxic potential, is generally considered non-genotoxic in vivo.[14][19] Capsaicin has a lower oral LD50 than this compound and can cause gastric irritation. Genistein's safety is influenced by its estrogenic activity, with effects on reproductive organs observed in long-term studies. Glycyrrhizin, at high doses or with chronic use, is known to cause mineralocorticoid-related side effects such as hypertension and hypokalemia.[8]
The potential for drug interactions is a critical consideration for all bioavailability enhancers. This compound is a known inhibitor of several cytochrome P450 enzymes and P-glycoprotein, which can significantly alter the pharmacokinetics of co-administered drugs.
Conclusion
Long-term administration of this compound, particularly in its isolated form and at doses exceeding typical dietary intake, requires careful consideration of its potential toxicities, especially concerning reproductive health. While it is not genotoxic, its effects on metabolic parameters and the reproductive system at moderate to high doses should be weighed against its bioavailability-enhancing benefits. For applications requiring long-term, high-dose administration, alternatives such as naringin may offer a wider safety margin. Researchers and drug development professionals should meticulously evaluate the safety data for this compound and its alternatives in the context of their specific application, considering the target population, dosage, and duration of use. Further long-term clinical studies are warranted to fully elucidate the safety profile of this compound in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological evaluation of naringin: Acute, subchronic, and chronic toxicity in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Efficiency of naringin against reproductive toxicity and testicular damages induced by bisphenol A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyrrhizic acid: the assessment of a no effect level | Semantic Scholar [semanticscholar.org]
- 9. Genotoxicity studies with pure trans-capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproductive safety studies with genistein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fertility and early embryonic development toxicity assessment of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental toxicity study of pure trans-capsaicin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NTP toxicity report of reproductive dose range-finding study of Genistein (CAS No. 446-72-0) administered in feed to Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pieronline.jp [pieronline.jp]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Genotoxicity and carcinogenicity studies of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Genetic toxicity studies with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Examination of the potential genotoxicity of pure capsaicin in bacterial mutation, chromosome aberration, and rodent micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genotoxicity of the isoflavones genistein, daidzein and equol in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Modulation of genotoxicity of oxidative mutagens by glycyrrhizic acid from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperine's Power: A Head-to-Head Comparison of its Bioavailability-Enhancing Effects on Various Drugs
For researchers, scientists, and drug development professionals, optimizing drug bioavailability is a critical challenge. Piperine, the active alkaloid in black pepper, has emerged as a potent natural bio-enhancer. This guide provides a head-to-head comparison of this compound's effectiveness in increasing the bioavailability of different drugs, supported by experimental data and detailed protocols.
This compound's primary mechanisms of action lie in its ability to inhibit key drug-metabolizing enzymes and efflux transporters. By hindering the activity of cytochrome P450 enzymes like CYP3A4 and CYP2C9, and the P-glycoprotein (P-gp) efflux pump, this compound effectively reduces the presystemic metabolism and cellular efflux of co-administered drugs. This leads to a significant increase in their plasma concentrations and overall bioavailability.[1][2][3][4][5][6]
Quantitative Comparison of this compound's Bioavailability-Enhancing Effect
The following table summarizes the quantitative impact of this compound co-administration on the pharmacokinetics of several drugs, based on findings from various clinical and preclinical studies.
| Drug | This compound's Effect on Bioavailability | Key Pharmacokinetic Changes | Mechanism of Action | Reference |
| Carbamazepine | Significant increase | ↑ Cmax (68.7%), ↑ AUC (47.9%), ↑ T1/2 (43.2%), ↓ CL/F (38.9%) | Inhibition of CYP3A4 | [7] |
| Curcumin | Dramatic increase (up to 2000% in humans) | ↑ Serum concentrations, ↑ Extent of absorption | Inhibition of hepatic and intestinal glucuronidation | [8][9][10][11] |
| Diclofenac | Significant increase | ↑ Cmax (to 3.68 µg/mL from 2.24 µg/mL), ↑ AUC (to 11.81 µg·h/mL from 7.09 µg·h/mL), ↑ T1/2 (to 1.65 h from 1.23 h), ↓ CL/F (to 4.52 L/h from 7.57 L/h) | Inhibition of CYP2C9 | [12][13][14][15] |
| Fexofenadine | Approximately 2-fold increase | ↑ AUC (180-190%), No significant change in Cmax or T1/2 | Inhibition of P-glycoprotein (P-gp) | [16][17][18][19] |
Note: Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; T1/2 = Elimination half-life; CL/F = Apparent oral clearance.
Experimental Protocols
The following are summaries of the methodologies employed in the key studies cited, providing a framework for understanding how the bioavailability-enhancing effects of this compound were assessed.
Study on Carbamazepine and this compound Interaction
-
Study Design: An open-label, two-period, sequential study.
-
Participants: 12 healthy volunteers.
-
Protocol:
-
Control Phase: A single oral dose of 200 mg carbamazepine was administered.
-
Treatment Phase: this compound (20 mg) was administered once daily for 10 days. On the 11th day, a single oral dose of 200 mg carbamazepine was co-administered with this compound.
-
Sampling: Blood samples were collected at predetermined time intervals after carbamazepine administration in both phases.
-
Analysis: Plasma concentrations of carbamazepine were determined using a validated LC-MS/MS method.[7]
-
Study on Curcumin and this compound Interaction
-
Study Design: The study was conducted in both rats and healthy human volunteers.
-
Participants: Healthy human volunteers.
-
Protocol (Human Study):
-
Control Phase: A single oral dose of 2 g of curcumin was administered.
-
Treatment Phase: A single oral dose of 2 g of curcumin was co-administered with 20 mg of this compound.
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Serum concentrations of curcumin were measured.[8]
-
Study on Diclofenac and this compound Interaction
-
Study Design: An open-label, two-period, sequential study.
-
Participants: 12 healthy volunteers.
-
Protocol:
-
Control Phase: A single oral dose of 100 mg diclofenac sodium was administered.
-
Treatment Phase: this compound (20 mg) was administered once daily for 10 days. On the 11th day, a single oral dose of 100 mg diclofenac sodium was co-administered with this compound.
-
Sampling: Blood samples were collected at predetermined time intervals after diclofenac administration in both phases.
-
Analysis: Plasma concentrations of diclofenac were analyzed by HPLC.[12][13][14][15]
-
Study on Fexofenadine and this compound Interaction
-
Study Design: An open-label, two-period, sequential study.
-
Participants: 12 healthy volunteers.
-
Protocol:
-
Control Phase: A single oral dose of 120 mg fexofenadine was administered.
-
Treatment Phase: this compound (20 mg) was administered once daily for 10 days. After the treatment period, a single oral dose of 120 mg fexofenadine was co-administered with this compound.
-
Sampling: Blood samples were collected at predefined time intervals.
-
Analysis: Plasma concentrations of fexofenadine were analyzed by liquid chromatography-tandem mass spectrometry.[19]
-
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's bioavailability-enhancing effects.
Caption: Inhibition of First-Pass Metabolism by this compound.
Caption: Inhibition of P-glycoprotein Efflux Pump by this compound.
References
- 1. [PDF] this compound, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on the Metabolism and Pharmacokinetics of Carbamazepine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. livar.net [livar.net]
- 9. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turmeric-curcumin.com [turmeric-curcumin.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Study on influence of this compound treatment on the pharmacokinetics of diclofenac in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Study on influence of this compound treatment on the pharmacokinetics of diclofenac in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 16. Effect of this compound, a major component of black pepper, on the intestinal absorption of fexofenadine and its implication on food-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound, a Major Component of Black Pepper, on the Intestinal Absorption of Fexofenadine and Its Implication on Food–Drug Interaction [periodicos.capes.gov.br]
- 19. The influence of this compound on the pharmacokinetics of fexofenadine, a P-glycoprotein substrate, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Piperine in a Laboratory Setting
For Immediate Reference: Treat all piperine waste as hazardous. It is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2][3] Never dispose of this compound down the drain or in regular trash.
This document provides a comprehensive, step-by-step guide for the safe handling, spill management, and disposal of this compound for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personnel safety and environmental protection.
Hazard and Toxicity Profile
Understanding the quantitative toxicity of this compound is critical for appreciating the importance of proper disposal. The following table summarizes key toxicity data.
| Hazard Metric | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 514 mg/kg | Rat | [1][3] |
| No Observed Adverse Effect Level (NOAEL) | 5 mg/kg bw/day | Rat (90-day study) | [4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | N/A | [1][2][3] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. NOAEL (No Observed Adverse Effect Level): The highest tested dose of a substance at which no statistically significant adverse effects are observed.
Step-by-Step this compound Disposal Procedure
All this compound waste, including pure substance, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[5]
-
Waste Segregation:
-
Collect all this compound-containing waste in a dedicated, properly labeled hazardous waste container.
-
This includes unused or expired this compound, reaction residues, contaminated personal protective equipment (PPE) like gloves and weighing papers, and contaminated labware (e.g., pipette tips, vials).
-
Do not mix this compound waste with other waste streams, especially incompatible materials.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a tightly sealing lid (e.g., high-density polyethylene or glass).
-
The container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The label must also include:
-
The full chemical name: "this compound"
-
CAS Number: 94-62-2
-
Associated Hazards: "Harmful," "Environmental Hazard"
-
Accumulation Start Date
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be secure, away from drains, and incompatible chemicals.
-
Recommended storage temperature is between 15–25 °C in a dry place.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste manifests and transportation.[6]
-
Ultimately, the waste should be handled by a licensed professional waste disposal service.[6]
-
Management of this compound Spills
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If the spill is significant, evacuate the area.
-
Remove all sources of ignition.
-
-
Personal Protective Equipment (PPE):
-
Before cleaning, don appropriate PPE:
-
Safety goggles and/or face shield
-
Chemically resistant gloves (e.g., nitrile)
-
Lab coat
-
For large spills or significant dust, respiratory protection may be necessary.
-
-
-
Containment and Cleanup:
-
For solid (powder) spills: Use dry cleanup procedures to avoid generating dust.[7][8] Carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[7][9] Do not use compressed air for cleaning.[8]
-
For liquid spills: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it into the designated hazardous waste container.[9]
-
Prevent the spill from entering drains or waterways under any circumstances.[5][6][7] If contamination of drains occurs, immediately inform your EHS department and the responsible authorities.[5]
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Collect all cleaning materials (e.g., paper towels, absorbent pads) as hazardous waste.
-
Experimental Protocols for Toxicity Assessment
The hazard classifications for this compound are determined by standardized toxicological testing. The methodologies below are representative of the protocols used to generate the data cited in this document.
Acute Aquatic Toxicity Testing (Fish, OECD 203 General Method)
This type of test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours.
-
Test Organisms: A standard fish species (e.g., Zebrafish or Fathead Minnow) is selected.
-
Preparation of Test Solutions: A series of test concentrations are prepared by dissolving the chemical (this compound) in dilution water. A control group with only dilution water is also prepared. A minimum of five concentrations is typically used.
-
Exposure: Fish are introduced into the test chambers containing the different concentrations of the chemical. A standard number of fish are used per chamber.
-
Duration and Observation: The test is run for 96 hours. Observations for mortality and any sub-lethal effects are made at 24, 48, 72, and 96 hours.
-
Data Analysis: The mortality data is recorded, and statistical methods (e.g., probit analysis) are used to calculate the LC50 value, which is the concentration estimated to cause mortality in 50% of the test fish population.
Acute Oral Toxicity Testing (OECD 423, Acute Toxic Class Method)
This method is used to determine the LD50 of a substance when administered orally.
-
Test Animals: A single sex of a standard rodent species (typically female rats) is used.
-
Dosing: The test is performed in a stepwise procedure using a small number of animals per step. A starting dose is administered orally to a group of animals.
-
Observation: The animals are observed for a period of up to 14 days. Key observations include changes in skin, fur, eyes, and respiratory, circulatory, and central nervous systems, as well as mortality.
-
Stepwise Procedure: The outcome of the first group determines the dose for the next group. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.
-
Data Analysis: The procedure is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The results are used to classify the substance into a specific toxicity category and to determine the LD50 range.
This compound Disposal Workflow
The following diagram illustrates the required workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper management and disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. environment.govt.nz [environment.govt.nz]
- 7. This compound (black pepper dust) [sitem.herts.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Safeguarding Your Research: A Comprehensive Guide to Handling Piperine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling piperine, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a range of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets (SDS).
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3] A face shield may be necessary if there is a risk of splashing. | To protect the eyes from dust particles and splashes that could cause serious irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | To prevent skin contact, which can cause irritation, and to avoid potential sensitization.[4][6] |
| Skin and Body Protection | Lab coat or other protective clothing to prevent skin contamination.[5][6] For larger quantities or increased risk of exposure, impervious clothing may be required.[3][7] | To protect personal clothing and prevent skin exposure to this compound. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved respirator for dusts should be worn.[3][5] | To prevent inhalation of this compound dust, which may cause respiratory irritation.[4] |
Toxicity and Hazard Information
Understanding the toxicological profile of this compound is crucial for safe handling. This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2][4]
Acute Toxicity Data:
| Route of Administration | Species | LD50 Value |
| Oral | Rat | 514 mg/kg[4][8] |
| Intraperitoneal | Rat | 34 mg/kg[4] |
| Subcutaneous | Rat | 200 mg/kg[4] |
| Intravenous | Mouse | 15.1 mg/kg[9][10] |
| Intraperitoneal | Mouse | 43 mg/kg[9][10] |
| Subcutaneous | Mouse | 200 mg/kg[9][10] |
| Intragastric | Mouse | 330 mg/kg[9][10] |
| Intramuscular | Mouse | 400 mg/kg[9][10] |
LD50: The lethal dose for 50% of the test subjects.
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H361: Suspected of damaging fertility or the unborn child.[4]
-
H411: Toxic to aquatic life with long lasting effects.[1][2][4]
Experimental Protocol: Weighing and Dissolving this compound
This protocol provides a step-by-step guide for safely weighing and dissolving solid this compound in a laboratory setting.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
All required PPE (see table above)
Procedure:
-
Preparation:
-
Ensure you are wearing all the required personal protective equipment: lab coat, safety glasses, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for dust generation.[5][6]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.
-
Avoid generating dust. If dust is unavoidable, a respirator should be worn.[11]
-
Record the exact weight of the this compound.
-
-
Dissolving:
-
Carefully transfer the weighed this compound into a clean beaker or volumetric flask.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any residual powder and transfer it to the beaker/flask.
-
Add the remaining solvent to reach the desired concentration.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Ensure the container is properly labeled with the chemical name, concentration, solvent, and date.
-
-
Clean-up:
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Hierarchy of Controls for this compound Exposure
To effectively manage potential exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing this compound exposure.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[12] This should be done in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain or into the environment.[5][6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[5] Launder contaminated reusable clothing separately before reuse.[6]
-
Containers: Puncture empty containers to prevent re-use and dispose of them at an authorized landfill, following local regulations.[6]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. Safety Aspects of the Use of Isolated this compound Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and subacute toxicity of this compound in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
